molecular formula C8H18N2 B150892 (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine CAS No. 894493-95-9

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine

Cat. No.: B150892
CAS No.: 894493-95-9
M. Wt: 142.24 g/mol
InChI Key: FRDZGSBXKJXGNR-YUMQZZPRSA-N
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Description

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(1S,2S)-2-N,2-N-dimethylcyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10(2)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDZGSBXKJXGNR-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479700
Record name (1S,2S)-N~1~,N~1~-Dimethylcyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894493-95-9
Record name (1S,2S)-N~1~,N~1~-Dimethylcyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is a chiral diamine that serves as a valuable building block and ligand in organic synthesis, particularly in the field of asymmetric catalysis. Its rigid cyclohexane backbone and stereochemically defined amine groups make it an effective component in catalysts designed for enantioselective transformations. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its application, and its role in modern synthetic chemistry, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its chemical structure consists of a cyclohexane ring with two amine substituents on adjacent carbons, both in the S configuration. One amine is a primary amine (-NH2), while the other is a tertiary amine (-N(CH3)2). This structural feature distinguishes it from its more commonly documented isomer, (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine, which possesses two secondary amine groups.

Physical Properties

A summary of the key physical properties of this compound and its related isomers is presented in Table 1. It is important to note that some data may be for the closely related N,N'-dimethyl isomer due to the prevalence of this compound in the literature.

PropertyValueNotes
Molecular Formula C8H18N2[1]
Molecular Weight 142.24 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 180 °CFor the N,N'-dimethyl isomer.[2]
Density 0.92 g/cm³For the N,N'-dimethyl isomer.[2]
Flash Point 62 °CFor the N,N'-dimethyl isomer.[2]
pKa 10.52 ± 0.70 (Predicted)For the N,N'-dimethyl isomer.[2]
Specific Rotation [α]D Not availableThe enantiomer, (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, has a specific rotation of -145° (c=4.47 in chloroform). It is expected that the (1S,2S) enantiomer will have a positive rotation of a similar magnitude.
Spectroscopic Data
TechniqueData
¹H-NMR (500.1 MHz, CDCl₃) δ (ppm): 2.33 (s, 6H; NCH₃), 2.02–2.06 (m, 2H; CHNCHN), 1.93–2.00 (m, 2H; CHCHN), 1.68–1.75 (br, 2H, NH), 1.61–1.67 (m, 2H; CH₂CHCHN), 1.13–1.19 (m, 2H; CH₂CH₂CHN), 0.86–0.94 (m, 2H; CH₂CH₂N). (Data for (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine)[3]
¹³C-NMR (100.6 MHz, CDCl₃) δ (ppm): 63.2 (CHN), 33.7 (CH₃), 30.8 (CH₂CHN), 25.0 (CH₂CH₂CHN). (Data for (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine)[3]
Infrared (IR) Spectroscopy Not readily available for the N1,N1-dimethyl isomer. The spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine and C-N stretching vibrations.

Applications in Asymmetric Catalysis

The primary application of this compound lies in its use as a chiral ligand in asymmetric catalysis.[1] The presence of both a primary and a tertiary amine allows for the formation of well-defined metal complexes that can effectively control the stereochemical outcome of a variety of chemical reactions. These reactions are fundamental in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and application of chiral diamines are essential for their effective use in research and development.

Synthesis of (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine

Materials:

  • Epoxycyclohexane

  • Aqueous methylamine solution (35%)

  • Inorganic boric acid

  • Sulfuric acid solution

  • Autoclave

  • Standard laboratory glassware and purification apparatus

Procedure:

  • A mixture of epoxycyclohexane (1.0 mol) and 35% aqueous methylamine (1.0 mol) is catalyzed by inorganic boric acid (2.5 g) at 50 °C for 2 hours.

  • After the reaction is complete, the mixture is cooled to 0 °C, and sulfuric acid solution is slowly added.

  • Water is removed by distillation under atmospheric pressure.

  • The resulting intermediate is then further reacted with an excess of aqueous methylamine in an autoclave at 90 °C overnight.

  • The final product, N,N'-dimethyl-1,2-cyclohexanediamine, is purified by distillation under reduced pressure.[1]

Note: This protocol describes the synthesis of the N,N'-dimethyl isomer. The synthesis of the N1,N1-dimethyl isomer would require a different synthetic strategy to achieve selective dimethylation of one amine group.

General Protocol for Asymmetric Catalysis

This compound can be employed as a chiral ligand in various metal-catalyzed asymmetric reactions. The following is a generalized workflow for a catalytic asymmetric transformation.

Asymmetric_Catalysis_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis Metal_Precursor Metal Precursor Active_Catalyst Chiral Metal Catalyst Metal_Precursor->Active_Catalyst Complexation Ligand (1S,2S)-N1,N1-dimethyl- cyclohexane-1,2-diamine Ligand->Active_Catalyst Product Enantioenriched Product Active_Catalyst->Product Catalysis Substrate Prochiral Substrate Substrate->Product Reagent Reagent Reagent->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Enantiomeric Excess Determination (e.g., Chiral HPLC) Purification->Analysis

References

In-Depth Structural Analysis of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the chiral diamine, (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine. This compound is a valuable building block in asymmetric synthesis, particularly in the formation of chiral ligands for metal-catalyzed reactions. A thorough understanding of its structural features is paramount for its effective application in the development of new chemical entities and pharmaceuticals.

Synthesis and Structural Elucidation

This compound can be synthesized through various methods, often starting from the commercially available (1S,2S)-cyclohexane-1,2-diamine. A common approach involves the reductive amination of the primary diamine with formaldehyde, or a two-step process of forming a bis-sulfonamide followed by alkylation and deprotection.

A representative synthesis involves the reaction of (1S,2S)-cyclohexane-1,2-diamine with a suitable methylating agent. One documented method involves the reaction of epoxycyclohexane with monomethylamine, followed by further reaction steps to yield N,N'-dimethyl-1,2-cyclohexanediamine.[1] For enantiomerically pure products, a typical protocol involves the condensation of enantiopure (R,R)- or (S,S)-1,2-diaminocyclohexane with ethyl carbonochloridate, followed by reduction.[2]

The structural identity and purity of the synthesized compound are confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), as well as X-ray crystallography for solid-state conformational analysis.

Spectroscopic and Crystallographic Data

The following tables summarize the key spectroscopic and crystallographic data for N,N'-dimethylcyclohexane-1,2-diamine. Note that the NMR data presented is for the (1R,2R)-enantiomer, which is spectroscopically identical to the (1S,2S)-enantiomer.[3]

Table 1: NMR Spectroscopic Data for (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine in CDCl₃ [3]

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H2.33s6HN-CH
¹H2.02–2.06m2HCH -N
¹H1.93–2.00m2HCH ₂ (axial)
¹H1.68–1.75br2HNH
¹H1.61–1.67m2HCH ₂ (equatorial)
¹H1.13–1.19m2HCH ₂ (axial)
¹H0.86–0.94m2HCH ₂ (equatorial)
¹³C63.2--C H-N
¹³C33.7--N-C H₃
¹³C30.8--C H₂
¹³C25.0--C H₂

Table 2: Key FT-IR Vibrational Frequencies (Anticipated)

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Strong, BroadN-H stretch (primary amine)
2850-2960StrongC-H stretch (aliphatic)
1590-1650MediumN-H bend (scissoring)
1440-1470MediumC-H bend (scissoring)
1000-1250MediumC-N stretch

Table 3: Mass Spectrometry Data

Ionization ModeMass-to-Charge Ratio (m/z)Interpretation
Electrospray (ESI+)143.1597[M+H]⁺

Table 4: Crystallographic Data for (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine [3]

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.552(4)
b (Å)8.521(5)
c (Å)14.142(8)
α (°)90
β (°)90
γ (°)90
Volume (ų)910.0(8)
Z4
Temperature (K)173

The crystal structure of the (1R,2R)-enantiomer reveals a chair conformation for the cyclohexane ring with the N,N'-dimethylamino substituents in equatorial positions.[3] This arrangement minimizes steric hindrance and is the thermodynamically most stable conformation. The (1S,2S)-enantiomer is expected to adopt an identical conformation.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural characterization of this compound are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure and purity.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified diamine in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 100 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation: As the compound is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable transparent solvent (e.g., carbon tetrachloride) can be analyzed in a liquid cell.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the solvent).

    • Place the prepared sample in the spectrometer's beam path.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern for further structural confirmation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute configuration.

Methodology:

  • Crystal Growth: Grow single crystals of suitable quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution of the compound in an appropriate solvent or by slow cooling of a hot, saturated solution.

  • Data Collection:

    • Mount a single crystal on a goniometer head.

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect diffraction data at a low temperature (e.g., 100-173 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using full-matrix least-squares methods.

    • Determine the absolute configuration using anomalous dispersion effects, if applicable.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the structural analysis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product start (1S,2S)-Cyclohexane-1,2-diamine reaction Reductive Amination (e.g., with Formaldehyde) start->reaction Reagents product (1S,2S)-N1,N1-dimethyl- cyclohexane-1,2-diamine reaction->product Purification

Caption: A simplified workflow for the synthesis of this compound.

Structural_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation sample Purified (1S,2S)-N1,N1-dimethyl- cyclohexane-1,2-diamine nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ftir FT-IR Spectroscopy sample->ftir ms Mass Spectrometry sample->ms xray X-ray Crystallography sample->xray structure Structural Elucidation (Connectivity, Stereochemistry) nmr->structure ftir->structure ms->structure conformation Conformational Analysis (Solid State) xray->conformation structure->conformation

Caption: Workflow for the comprehensive structural analysis of the target compound.

References

An In-depth Technical Guide to the Synthesis of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine, a chiral diamine with significant applications in asymmetric synthesis and as a ligand in catalysis. The synthesis is strategically designed in three key stages: selective mono-protection of the starting diamine, N,N-dimethylation of the unprotected amino group, and final deprotection to yield the target compound.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step sequence commencing with the commercially available (1S,2S)-cyclohexane-1,2-diamine. The core of this strategy lies in the selective functionalization of one of the two primary amine groups. This is accomplished by first protecting one amine with a tert-butyloxycarbonyl (Boc) group. The remaining free amine is then exhaustively methylated to introduce the two methyl substituents. Finally, the Boc protecting group is removed under acidic conditions to afford the desired product.

Synthesis_Workflow Start (1S,2S)-cyclohexane- 1,2-diamine Step1 Step 1: Mono-Boc Protection Start->Step1 Intermediate1 tert-butyl (1S,2S)-2-amino- cyclohexylcarbamate Step1->Intermediate1 Step2 Step 2: Reductive N,N-Dimethylation Intermediate1->Step2 Intermediate2 tert-butyl (1S,2S)-2-(dimethylamino)- cyclohexylcarbamate Step2->Intermediate2 Step3 Step 3: Boc Deprotection Intermediate2->Step3 End (1S,2S)-N1,N1-dimethyl- cyclohexane-1,2-diamine Step3->End

Caption: Synthetic workflow for this compound.

Experimental Protocols and Data

Step 1: Synthesis of tert-butyl (1S,2S)-2-aminocyclohexylcarbamate

This initial step focuses on the selective mono-N-Boc protection of (1S,2S)-cyclohexane-1,2-diamine. The selectivity is achieved by the in situ generation of one equivalent of hydrogen chloride from chlorotrimethylsilane, which protonates one of the amine groups, rendering it less nucleophilic and directing the Boc protection to the other amine.[1][2]

Experimental Protocol:

  • To a stirred solution of (1S,2S)-cyclohexane-1,2-diamine (1.0 eq) in anhydrous methanol at 0 °C, add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise.

  • A white precipitate will form. Allow the mixture to warm to room temperature.

  • Add water (1 mL), followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in methanol.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Dilute the mixture with water and wash with diethyl ether to remove any unreacted Boc₂O.

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.

Reactant Molar Eq. Molecular Weight ( g/mol ) CAS Number
(1S,2S)-cyclohexane-1,2-diamine1.0114.1921436-03-3
Chlorotrimethylsilane1.0108.6475-77-4
Di-tert-butyl dicarbonate1.0218.2524424-99-5
Product Yield (%) Molecular Weight ( g/mol ) CAS Number
tert-butyl (1S,2S)-2-aminocyclohexylcarbamate~65-75214.30180683-64-1
Step 2: Synthesis of tert-butyl (1S,2S)-2-(dimethylamino)cyclohexylcarbamate

The second step involves the N,N-dimethylation of the free primary amine of the mono-Boc protected intermediate. The Eschweiler-Clarke reaction is a highly effective method for this transformation, utilizing formaldehyde as the carbon source and formic acid as the reducing agent. This reaction proceeds to the tertiary amine without the formation of quaternary ammonium salts.[3][4][5]

Eschweiler_Clarke Substrate tert-butyl (1S,2S)-2-amino- cyclohexylcarbamate Product tert-butyl (1S,2S)-2-(dimethylamino)- cyclohexylcarbamate Substrate->Product Eschweiler-Clarke Reaction Reagents Formaldehyde (CH₂O) + Formic Acid (HCOOH)

Caption: Eschweiler-Clarke reaction for N,N-dimethylation.

Experimental Protocol:

  • To a solution of tert-butyl (1S,2S)-2-aminocyclohexylcarbamate (1.0 eq) in formic acid (excess), add an aqueous solution of formaldehyde (excess, typically 37 wt. % in H₂O).

  • Heat the reaction mixture to reflux (approximately 100 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Reactant Molar Eq. Molecular Weight ( g/mol ) CAS Number
tert-butyl (1S,2S)-2-aminocyclohexylcarbamate1.0214.30180683-64-1
Formaldehyde (37% aq. solution)Excess30.0350-00-0
Formic AcidExcess46.0364-18-6
Product Yield (%) Molecular Weight ( g/mol ) CAS Number
tert-butyl (1S,2S)-2-(dimethylamino)cyclohexylcarbamateHigh242.36Not readily available
Step 3: Synthesis of this compound

The final step is the removal of the Boc protecting group to unveil the second primary amine. This is typically achieved under strong acidic conditions, with trifluoroacetic acid (TFA) in dichloromethane (DCM) being a common and effective method.[3][6][7]

Experimental Protocol:

  • Dissolve the tert-butyl (1S,2S)-2-(dimethylamino)cyclohexylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, typically in a 1:1 v/v ratio with DCM) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify with a 2N NaOH solution to a pH > 12.

  • Extract the final product with an organic solvent such as dichloromethane or chloroform (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pure this compound.

Reactant Molar Eq. Molecular Weight ( g/mol ) CAS Number
tert-butyl (1S,2S)-2-(dimethylamino)cyclohexylcarbamate1.0242.36Not readily available
Trifluoroacetic AcidExcess114.0276-05-1
Product Yield (%) Molecular Weight ( g/mol ) CAS Number
This compoundHigh142.24894493-95-9

Conclusion

The described three-step synthesis provides a reliable and efficient pathway to obtain the chiral diamine this compound with high stereochemical purity. The use of a protecting group strategy is essential for the selective dimethylation of one of the two amine functionalities. The detailed protocols and tabulated data presented in this guide offer a practical resource for researchers and professionals in the fields of organic synthesis and drug development.

References

In-depth Technical Guide: (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine (CAS: 894493-95-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is a chiral diamine that serves as a valuable building block and ligand in asymmetric synthesis. Its rigid cyclohexane backbone and stereochemically defined amine groups make it an effective component in the creation of chiral environments for various chemical transformations. This technical guide provides a summary of the available information on its properties, applications, and synthesis, aimed at professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 894493-95-9--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₈H₁₈N₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 142.24 g/mol --INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--, --INVALID-LINK--
Purity ≥97%--INVALID-LINK--
Storage Temperature Room Temperature--INVALID-LINK--
IUPAC Name (1S,2S)-N¹,N¹-dimethylcyclohexane-1,2-diamine--INVALID-LINK--
InChI Key FRDZGSBXKJXGNR-YUMQZZPRSA-N--INVALID-LINK--

Applications in Asymmetric Synthesis

This compound is primarily utilized as a chiral ligand in asymmetric catalysis. Chiral diamines are fundamental in the development of catalysts for a wide range of enantioselective transformations, which are critical in the synthesis of pharmaceuticals and other fine chemicals.

Asymmetric Catalysis
  • Asymmetric Hydrogenation: Ruthenium complexes of chiral diamines are effective catalysts for the enantioselective hydrogenation of ketones.

  • Asymmetric Epoxidation: Manganese-salen complexes derived from chiral diamines, famously known as Jacobsen's catalysts, are used for the enantioselective epoxidation of alkenes.

The general workflow for the application of a chiral diamine ligand in asymmetric transfer hydrogenation is depicted below.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis metal_precursor Metal Precursor (e.g., [RuCl₂(p-cymene)]₂) active_catalyst Active Chiral Catalyst metal_precursor->active_catalyst Coordination chiral_ligand (1S,2S)-N¹,N¹-dimethyl- cyclohexane-1,2-diamine chiral_ligand->active_catalyst substrate Prochiral Substrate (e.g., Ketone) active_catalyst->substrate product Enantioenriched Product (e.g., Chiral Alcohol) substrate->product Catalytic Transformation reagent Reagent (e.g., H₂ or H-donor) reagent->product purification Purification product->purification ee_determination Enantiomeric Excess (ee) Determination (e.g., Chiral HPLC) purification->ee_determination

General Experimental Workflow for Asymmetric Catalysis.
Pharmaceutical Intermediate

This compound is cited as a key intermediate in the synthesis of various pharmaceutical agents. Its role is likely to introduce a specific stereocenter into a larger molecule, which is crucial for the biological activity and safety profile of many drugs. However, specific examples of drug molecules synthesized using this diamine are not detailed in the available literature.

Experimental Protocols

Protocol for a Related Isomer: Synthesis of (1S,2S)-N,N'-dimethyl-1,2-cyclohexanediamine

This synthesis proceeds in two main stages: the formation of an intermediate from epoxycyclohexane and monomethylamine, followed by a reaction with additional methylamine to yield the final product.

Step 1: Intermediate Synthesis

  • Reaction Setup: In a suitable reaction vessel, combine epoxycyclohexane (1.0 mol, 98.2 g) and a 35% aqueous solution of monomethylamine (1.0 mol).

  • Catalysis: Add inorganic boric acid (2.5 g) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 50 °C for 2 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C.

    • Slowly add a sulfuric acid solution (0%) to neutralize the mixture, ensuring the temperature does not exceed 40 °C.

    • Increase the temperature to 110 °C to remove water under atmospheric pressure until the reaction system becomes viscous.

    • Add cyclobutanesulfone (85 mL) and continue by vacuum distillation, gradually increasing the temperature to 140 °C for 7-8 hours until the moisture content is below 0.38%.

    • Cool the solution to 0 °C and adjust the pH to 12-13 with an aqueous solution of sodium hydroxide.

    • Warm the solution to 75 °C until it becomes clear, then cool to room temperature and separate the upper organic layer.

Step 2: Final Product Synthesis

  • Reaction Setup: In an autoclave, combine the upper liquid from the previous step with a 35% aqueous solution of methylamine (1.12 mol) and inorganic boric acid (1.4 g).

  • Reaction Conditions: Seal the autoclave and heat to 90 °C overnight.

  • Purification: After cooling, remove water and any low-boiling fractions by distillation under reduced pressure to obtain pure N,N'-dimethyl-1,2-cyclohexanediamine.

Note: This protocol is for a different isomer and should be adapted and optimized for the synthesis of this compound.

Spectroscopic Data

Spectroscopic data for this compound is not available in the reviewed literature. However, for the enantiomer of the related N,N'-dimethylated isomer, (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, the following NMR data has been reported and may serve as a useful comparison point.

¹H-NMR (500.1 MHz, CDCl₃):

  • δ 0.86–0.94 (m, 2H; CH₂CHN)

  • δ 1.13–1.19 (m, 2H; CH₂CH₂CHN)

  • δ 1.61–1.67 (m, 2H; CH₂CH₂CHN)

  • δ 1.68–1.75 (br, 2H, NH)

  • δ 1.93–2.00 (m, 2H; CH₂CHN)

  • δ 2.02–2.06 (m, 2H; CHNCHN)

  • δ 2.33 (s, 6H; NCH₃)

¹³C-NMR (100.6 MHz, CDCl₃):

  • δ 25.0 (CH₂CH₂CHN)

  • δ 30.8 (CH₂CHN)

  • δ 33.7 (CH₃)

  • δ 63.2 (CHN)

Conclusion

This compound is a chiral building block with potential applications as a ligand in asymmetric catalysis and as an intermediate in pharmaceutical synthesis. While detailed experimental protocols and quantitative performance data for this specific isomer are limited in publicly accessible literature, the general utility of the chiral 1,2-diaminocyclohexane scaffold is well-established. Further research and publication of specific applications would be beneficial for the scientific community to fully exploit the potential of this compound.

Chiral Diamine Ligands in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of chiral diamine ligands in modern asymmetric synthesis. As a cornerstone of contemporary catalysis, these ligands are instrumental in the stereoselective synthesis of complex molecules, a critical aspect of pharmaceutical development where the chirality of a drug molecule dictates its therapeutic efficacy and safety.[1] This document covers the core concepts, key classes of ligands, their applications in transformative asymmetric reactions, detailed experimental methodologies, and the underlying catalytic mechanisms.

Core Concepts in Chiral Diamine Ligand Catalysis

Chiral diamine ligands, which possess at least one stereocenter, establish a chiral environment around a metal center or can function as organocatalysts. This chirality is then transferred to the substrate during the reaction, leading to the preferential formation of one enantiomer. The effectiveness of a chiral diamine ligand is largely determined by its steric and electronic properties, which can be finely adjusted to achieve high enantioselectivity for specific chemical transformations.[1]

Key Classes of Chiral Diamine Ligands

Several classes of chiral diamine ligands have demonstrated exceptional versatility and effectiveness across a broad spectrum of asymmetric reactions. This guide focuses on three prominent examples:

  • 1,2-Diphenylethanediamine (DPEN) and its derivatives: These are frequently used in Noyori-type asymmetric hydrogenation and transfer hydrogenation reactions. The tosylated derivative, TsDPEN, is a particularly effective ligand for the reduction of ketones and imines.[1]

  • 1,2-Diaminocyclohexane (DACH) and its derivatives: These ligands are widely employed in a variety of asymmetric transformations, including Henry reactions and asymmetric allylic alkylations.

  • Trost Ligands: These are C2-symmetric chiral diphosphine ligands derived from trans-1,2-diaminocyclohexane (DACH) and are renowned for their effectiveness in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.

Applications in Key Asymmetric Transformations

Chiral diamine ligands are instrumental in a multitude of asymmetric reactions. This section details their application in three significant transformations, complete with quantitative data and detailed experimental protocols.

Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a powerful and practical method for the synthesis of chiral alcohols from prochiral ketones.[2] This process typically utilizes a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to transfer hydrogen to the substrate, mediated by a chiral catalyst.[2] Ruthenium complexes of N-tosylated diamines, such as [RuCl(η⁶-p-cymene)((R,R)-TsDPEN)], are highly effective for this transformation.

Quantitative Data:

EntrySubstrate (Ketone)CatalystHydrogen DonorYield (%)ee (%)
1Acetophenone[RuCl(η⁶-p-cymene)((S,S)-TsDPEN)]HCOOH/NEt₃9598 (R)
22,2-dimethylcyclopentane-1,3-dione[RuCl(η⁶-p-cymene)((R,R)-TsDPEN)]i-PrOH>9996 (R)
32,2-dimethylcyclohexane-1,3-dione[RuCl(η⁶-p-cymene)((R,R)-TsDPEN)]i-PrOH>9995 (R)

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

  • Materials: [RuCl(η⁶-p-cymene)((S,S)-TsDPEN)] (0.01 mol%), acetophenone (1 mmol), formic acid (2 mmol), triethylamine (2 mmol), and solvent (e.g., dichloromethane, 5 mL).

  • Procedure:

    • In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the [RuCl(η⁶-p-cymene)((S,S)-TsDPEN)] catalyst in the solvent.

    • Add the acetophenone to the catalyst solution.

    • Prepare a 5:2 mixture of formic acid and triethylamine.

    • Add the formic acid/triethylamine mixture to the reaction flask.

    • Stir the reaction mixture at room temperature for the specified time (typically 2-16 hours), monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the chiral alcohol.

    • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The use of chiral copper(II)-diamine complexes provides a highly effective method for achieving enantioselectivity in this transformation.

Quantitative Data:

EntryAldehydeNitroalkaneLigandCatalystYield (%)ee (%)
1BenzaldehydeNitromethane(1R,2R)-DACH derivativeCu(OAc)₂·H₂O9595
24-NitrobenzaldehydeNitromethane(1R,2R)-DACH derivativeCu(OAc)₂·H₂O9694
32-NitrobenzaldehydeNitromethaneChiral bis(β-amino alcohol)Cu(OAc)₂·H₂O9994.6

Experimental Protocol: Asymmetric Henry Reaction

  • Materials: Chiral diamine ligand (e.g., (1R,2R)-DACH derivative, 5.5 mol%), Cu(OAc)₂·H₂O (5 mol%), aldehyde (1 mmol), nitromethane (10 mmol), and ethanol (1.5 mL).

  • Procedure:

    • In a round-bottom flask, dissolve the chiral diamine ligand and Cu(OAc)₂·H₂O in ethanol.

    • Stir the mixture at room temperature for 1 hour to form the catalyst complex.

    • Add the aldehyde followed by nitromethane to the reaction mixture.

    • Stir the reaction at room temperature for 72 hours, monitoring by TLC.[3]

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the corresponding β-nitro alcohol.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Trost Asymmetric Allylic Alkylation (AAA)

The Trost asymmetric allylic alkylation is a powerful palladium-catalyzed reaction for the formation of carbon-carbon and carbon-heteroatom bonds. The use of the Trost ligand, a C2-symmetric chiral diphosphine, allows for high levels of enantioselectivity.

Quantitative Data:

EntryAllylic SubstrateNucleophileLigandYield (%)ee (%)
1rac-1,3-diphenyl-2-propenyl acetateMalonate(S,S)-Trost Ligand98>99
2(E)-1,3-diphenyl-2-propen-1-yl acetate3-methylindole(R,R)-modified Trost ligand9598
3vinyl aziridine1H-pyrrole(R,R)-DACH-phenyl ligandhighup to 96

Experimental Protocol: Trost Asymmetric Allylic Alkylation

  • Materials: [Pd₂(dba)₃]·CHCl₃ (tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, 1 mol%), (S,S)-Trost ligand (3 mol%), allylic acetate (1 mmol), nucleophile (e.g., dimethyl malonate, 1.2 mmol), base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA), 1.3 mmol), and solvent (e.g., dichloromethane).

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor and the Trost ligand in the solvent.

    • Stir the solution at room temperature for 30 minutes to form the active catalyst.

    • Add the allylic acetate, nucleophile, and base to the reaction mixture.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess by chiral HPLC.

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is crucial for optimizing catalytic systems and designing new ligands. This section provides diagrams of the catalytic cycles for key reactions.

Catalytic Cycle of Noyori-type Asymmetric Transfer Hydrogenation

The mechanism of Noyori-type ATH involves a metal-ligand bifunctional catalysis, where both the metal center and the N-H group of the ligand participate in the catalytic cycle.

ATH_Mechanism Precatalyst [RuCl(arene)(S,S)-TsDPEN)] ActiveCatalyst [RuH(arene)(S,S)-TsDPEN)] (18e- Ru-H) Precatalyst->ActiveCatalyst + H-donor - HCl SubstrateComplex Outer-Sphere Complex with Ketone ActiveCatalyst->SubstrateComplex + Ketone TransitionState Six-membered Pericyclic TS SubstrateComplex->TransitionState Hydride and Proton Transfer ProductComplex [Ru(arene)(S,S)-TsDPEN)] + Chiral Alcohol TransitionState->ProductComplex ProductComplex->ActiveCatalyst + H-donor - H₂O

Noyori ATH Catalytic Cycle
Experimental Workflow for Asymmetric Catalysis

A generalized workflow for setting up an asymmetric catalytic reaction is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Prep_Catalyst Prepare Catalyst Solution (Ligand + Metal Precursor) Mixing Combine Catalyst, Substrate, and Reagents under Inert Atmosphere Prep_Catalyst->Mixing Prep_Reagents Prepare Substrate and Reagent Solutions Prep_Reagents->Mixing Stirring Stir at Controlled Temperature Mixing->Stirring Monitoring Monitor Reaction Progress (TLC, GC, etc.) Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extract Product Quenching->Extraction Purification Purify Product (Chromatography) Extraction->Purification Analysis Characterize Product and Determine ee% (HPLC, NMR) Purification->Analysis

Asymmetric Catalysis Workflow

Conclusion

Chiral diamine ligands are indispensable tools in modern asymmetric synthesis, enabling the efficient and highly selective production of enantiomerically pure compounds. Their modular nature allows for fine-tuning of steric and electronic properties, making them adaptable to a wide array of chemical transformations. The continued development of novel chiral diamine ligands and their application in innovative catalytic systems will undoubtedly continue to drive progress in the pharmaceutical and fine chemical industries, facilitating the synthesis of complex molecules with significant biological and commercial value.

References

Stereochemistry of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is a C2-symmetric chiral diamine that has garnered significant attention as a versatile ligand in asymmetric catalysis and as a building block in the synthesis of pharmaceuticals and advanced materials. Its rigid cyclohexane backbone provides a well-defined stereochemical environment, crucial for inducing high enantioselectivity in a variety of chemical transformations. This technical guide provides an in-depth overview of the stereochemistry, synthesis, characterization, and applications of this compound, with a focus on its role in asymmetric hydrogenation of ketones. Detailed experimental protocols and characterization data are provided to facilitate its practical application in research and development.

Stereochemistry and Structural Features

The stereochemistry of this compound is defined by the 'S' configuration at both chiral centers (C1 and C2) of the cyclohexane ring. This results in a trans-diaxial or, more commonly, a trans-diequatorial conformation of the two amino groups, with the latter being thermodynamically more stable. The C2-symmetry of the molecule is a key feature that contributes to its effectiveness as a chiral ligand, as it simplifies the analysis of the transition states in asymmetric reactions.

The cyclohexane ring adopts a chair conformation, which positions the substituents in well-defined spatial arrangements. The two methyl groups on one of the nitrogen atoms introduce steric bulk, which can influence the coordination geometry and the stereochemical outcome of catalytic reactions.

Synthesis

The synthesis of enantiomerically pure this compound typically involves a multi-step process starting from the racemic trans-1,2-diaminocyclohexane. The key steps are the resolution of the racemic diamine followed by N-methylation.

Resolution of (±)-trans-1,2-Diaminocyclohexane

The most common method for resolving racemic trans-1,2-diaminocyclohexane is through the formation of diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Diagram 1: Logical Workflow for the Synthesis of this compound

G racemic_diamine Racemic trans-1,2- Diaminocyclohexane resolution Resolution via Diastereomeric Salt Formation racemic_diamine->resolution tartaric_acid L-(+)-Tartaric Acid tartaric_acid->resolution ss_diamine_salt (1S,2S)-Diamine Tartrate Salt resolution->ss_diamine_salt rr_diamine_salt (1R,2R)-Diamine Tartrate Salt resolution->rr_diamine_salt basification Basification (e.g., NaOH) ss_diamine_salt->basification ss_diamine (1S,2S)-1,2- Diaminocyclohexane basification->ss_diamine methylation N-Methylation (Eschweiler-Clarke) ss_diamine->methylation final_product (1S,2S)-N1,N1-dimethyl- cyclohexane-1,2-diamine methylation->final_product formaldehyde Formaldehyde formaldehyde->methylation formic_acid Formic Acid formic_acid->methylation

Caption: Synthesis workflow from racemic diamine to the final product.

N-Methylation of (1S,2S)-1,2-Diaminocyclohexane

The resolved (1S,2S)-1,2-diaminocyclohexane can be N-methylated using the Eschweiler-Clarke reaction. This method utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. The reaction is known for its high yields and for avoiding the formation of quaternary ammonium salts.

Characterization Data

The following table summarizes the key physical and spectroscopic data for this compound.

PropertyValue
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Appearance Colorless to pale yellow liquid or low melting solid.[1]
Boiling Point 78-80 °C at 18 mmHg
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 2.33 (s, 6H, NCH₃), 2.02-2.06 (m, 2H), 1.93-2.00 (m, 2H), 1.68-1.75 (br, 2H, NH), 1.61-1.67 (m, 2H), 1.13-1.19 (m, 2H), 0.86-0.94 (m, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 63.2, 33.7, 30.8, 25.0
Purity (Chiral HPLC) ≥ 98%

Note: NMR data is for the (1R,2R)-enantiomer, which is identical to the (1S,2S)-enantiomer.

Experimental Protocols

Protocol for the Resolution of (±)-trans-1,2-Diaminocyclohexane
  • Dissolve L-(+)-tartaric acid (1.0 eq) in water with heating.

  • Slowly add the racemic trans-1,2-diaminocyclohexane (2.0 eq) to the hot tartaric acid solution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the (1R,2R)-diammonium tartrate salt.

  • Collect the crystals by vacuum filtration and wash with cold ethanol. The mother liquor contains the (1S,2S)-diammonium tartrate salt.

  • Treat the mother liquor with a strong base (e.g., NaOH) to a pH > 12 to liberate the free (1S,2S)-diamine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ether).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the (1S,2S)-1,2-diaminocyclohexane.

Protocol for the N-Methylation via Eschweiler-Clarke Reaction
  • To a round-bottom flask, add (1S,2S)-1,2-diaminocyclohexane (1.0 eq).

  • Add formic acid (excess, e.g., 5-10 eq) and formaldehyde (37% aqueous solution, excess, e.g., 5-10 eq).

  • Heat the reaction mixture at reflux (around 100 °C) for several hours (e.g., 8-12 hours) until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and make it basic by the slow addition of a saturated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield pure this compound.

Applications in Asymmetric Catalysis

This compound is a highly effective chiral ligand in a variety of asymmetric catalytic reactions, most notably in the transfer hydrogenation and pressure hydrogenation of prochiral ketones.

Asymmetric Transfer Hydrogenation of Ketones

In combination with a transition metal precursor, such as a rhodium or ruthenium complex, this compound forms a highly active and enantioselective catalyst for the reduction of ketones to chiral secondary alcohols. Formic acid or isopropanol are commonly used as the hydrogen source in these reactions.

Diagram 2: Catalytic Cycle for Asymmetric Transfer Hydrogenation

G catalyst [M]-L* (Active Catalyst) M = Ru, Rh L* = (1S,2S)-Diamine Ligand transition_state Diastereomeric Transition State catalyst->transition_state Substrate Coordination ketone Prochiral Ketone (R-CO-R') ketone->transition_state h_source Hydrogen Source (e.g., HCOOH) h_source->transition_state Hydride Transfer product_release Product Release transition_state->product_release Reduction alcohol Chiral Alcohol (R-CH(OH)-R') product_release->alcohol catalyst_regen Catalyst Regeneration product_release->catalyst_regen catalyst_regen->catalyst

Caption: Generalized catalytic cycle for transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
  • In a glovebox, to a Schlenk flask, add the rhodium precursor [Rh(Cp*)Cl₂]₂ (0.5 mol%) and this compound (1.1 mol%).

  • Add a degassed 5:2 mixture of formic acid and triethylamine (HCOOH/NEt₃) as the hydrogen source.

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Add acetophenone (1.0 eq) to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 40 °C) and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain (S)-1-phenylethanol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Expected Outcome: High yield (>95%) and high enantioselectivity (>95% ee) for the (S)-enantiomer of 1-phenylethanol.

SubstrateCatalyst Loading (mol%)H-SourceTemp (°C)Yield (%)ee (%)
Acetophenone0.5HCOOH/NEt₃40>95>95 (S)
Propiophenone0.5HCOOH/NEt₃40>95>94 (S)
2-Acetylnaphthalene0.5HCOOH/NEt₃40>95>96 (S)

Applications in Drug Development

The chiral alcohols produced through asymmetric hydrogenation using this compound as a ligand are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The ability to control the stereochemistry of these intermediates is critical for the efficacy and safety of the final drug product. This ligand has been employed in the synthesis of key chiral building blocks for drugs targeting a range of therapeutic areas.

Conclusion

This compound is a powerful and versatile chiral ligand with broad applications in asymmetric catalysis. Its well-defined stereochemistry and rigid conformational structure enable the synthesis of highly enantiomerically enriched compounds, particularly chiral alcohols through the hydrogenation of ketones. The detailed synthetic and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development, facilitating the practical implementation of this important chiral auxiliary.

References

Spectroscopic and Methodological Profile of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and relevant experimental protocols for the chiral diamine, (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine. This compound, with CAS number 894493-95-9, is a valuable building block in asymmetric synthesis, particularly in the formation of chiral ligands for catalysis.[1][2] While publicly accessible experimental spectra for this specific molecule are limited, this document outlines the predicted spectroscopic data based on its structure and established principles of chemical spectroscopy. Furthermore, it details generalized experimental protocols for obtaining such data and illustrates a common workflow for its application in asymmetric catalysis.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the expected spectroscopic characteristics based on its molecular structure and general principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationNotes
N(CH₃)₂~2.3 - 2.6Singlet6HThe two methyl groups on the nitrogen are chemically equivalent and will appear as a sharp singlet.
CH-N(CH₃)₂~2.5 - 3.0Multiplet1HThis proton is adjacent to the dimethylamino group and is expected to be deshielded.
CH-NH₂~2.2 - 2.8Multiplet1HThis proton is adjacent to the primary amine and will likely overlap with other signals.
Cyclohexane CH₂~1.0 - 2.0Multiplets8HThe methylene protons of the cyclohexane ring will appear as a series of complex, overlapping multiplets.
NH₂BroadSinglet (broad)2HThe chemical shift of the primary amine protons is variable and the peak is often broad.
Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (ppm)Notes
N(CH₃)₂~40 - 45The two methyl carbons are equivalent.
CH-N(CH₃)₂~60 - 65This carbon is deshielded by the attached nitrogen.
CH-NH₂~55 - 60This carbon is also deshielded by the attached nitrogen.
Cyclohexane CH₂~20 - 35Four distinct signals are expected for the four pairs of methylene carbons in the cyclohexane ring.
Table 3: Predicted IR Spectroscopic Data
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (primary amine)~3300 - 3500Medium, SharpA doublet is expected for the symmetric and asymmetric stretches of the primary amine.
C-H Stretch (alkane)~2850 - 3000StrongTypical C-H stretching of the cyclohexane ring and methyl groups.
N-H Bend (primary amine)~1590 - 1650MediumScissoring vibration of the primary amine.
C-N Stretch~1000 - 1250MediumStretching vibrations of the carbon-nitrogen bonds.
Table 4: Predicted Mass Spectrometry Data
AnalysisPredicted m/zNotes
Molecular Ion [M]⁺142.15The molecular weight of C₈H₁₈N₂ is 142.24 g/mol .
Base PeakLikely m/z 58 or 71Alpha-cleavage is a common fragmentation pathway for amines, leading to the formation of stable iminium ions.
Other FragmentsVariousOther fragments corresponding to the loss of alkyl groups from the cyclohexane ring.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid peak broadening.

  • ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a larger spectral width (e.g., 0-220 ppm), a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei, and a larger number of scans to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the neat liquid sample directly onto the ATR crystal.

    • Alternatively, if the sample is a solid, press a small amount firmly onto the crystal to ensure good contact.

  • Sample Preparation (Thin Film):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or chloroform).

    • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

  • Data Acquisition:

    • Place the sample (ATR unit or salt plate) in the IR spectrometer.

    • Acquire a background spectrum of the empty ATR crystal or the clean salt plate.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Ionization - EI):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition:

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Application in Asymmetric Catalysis: A Workflow

This compound is primarily utilized as a chiral ligand in asymmetric catalysis to synthesize enantiomerically enriched products. The following diagram illustrates a generalized workflow for its application.

G cluster_ligand_synthesis Ligand Synthesis cluster_catalyst_formation Catalyst Formation cluster_asymmetric_reaction Asymmetric Catalysis diamine (1S,2S)-N1,N1-dimethyl- cyclohexane-1,2-diamine chiral_ligand Chiral Ligand diamine->chiral_ligand reagent Ligand Precursor reagent->chiral_ligand metal_precursor Metal Precursor (e.g., Ru, Rh, Ir salt) chiral_catalyst Chiral Catalyst Complex chiral_ligand->chiral_catalyst metal_precursor->chiral_catalyst substrate Prochiral Substrate product Enantiomerically Enriched Product chiral_catalyst->product Catalytic Amount substrate->product

Caption: Workflow for the application of a chiral diamine in asymmetric catalysis.

References

An In-depth Technical Guide on the Physical Properties of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is a chiral diamine compound that serves as a valuable building block in asymmetric synthesis.[1] Its specific stereochemistry and the presence of both a primary and a tertiary amine group make it a significant ligand for creating chiral catalysts, particularly in the pharmaceutical and fine chemical industries.[1] Understanding its physical properties is critical for its effective handling, application in reaction design, and purification. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the essential physical properties for this compound is presented below. These values are crucial for laboratory and industrial applications, from reaction setup to safety considerations.

PropertyValueSource(s)
Molecular Formula C₈H₁₈N₂[1][2][3]
Molecular Weight 142.24 g/mol [1][2][3]
Appearance Colorless liquid[1][4]
Boiling Point 180 °C (at atmospheric pressure)[3][4][5]
Density 0.92 g/mL[3][4][5]
pKa (Predicted) 10.52 ± 0.70[3][5]
Solubility Data for the isomeric (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine indicates it is slightly soluble in water.[6] Due to its basic amine groups, it is expected to be soluble in acidic aqueous solutions.

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard experimental methodologies for measuring the key properties of this compound.

Boiling Point Determination (Capillary Method using Thiele Tube)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] The capillary method is a microscale technique ideal for determining the boiling point with a small amount of sample.[8]

Methodology:

  • Sample Preparation: Fill a small test tube or a sodium fusion tube to about one-third of its volume with the liquid sample.[7]

  • Capillary Insertion: Take a glass capillary tube, seal one end using a flame, and place it into the test tube with the open end submerged in the liquid.[7]

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.

  • Heating: Insert the assembly into a Thiele tube containing mineral oil, making sure the rubber band is well above the oil level to prevent it from softening and breaking.[9]

  • Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner.[7][10] Initially, trapped air will bubble out of the capillary. As the temperature nears the boiling point, a rapid and continuous stream of vapor bubbles will emerge from the capillary tube.

  • Measurement: Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool.[9] The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube.[8][10]

G A Fill small tube with liquid sample B Insert inverted sealed capillary tube A->B C Attach tube to thermometer B->C D Place assembly in Thiele tube C->D E Heat side arm of Thiele tube D->E F Observe for rapid stream of bubbles E->F G Remove heat and allow to cool F->G H Record temperature when liquid enters capillary G->H

Boiling Point Determination Workflow
Density Determination (Pycnometer Method)

Density is an intrinsic property defined as mass per unit volume. The use of a pycnometer, a glass flask with a precise volume, allows for a highly accurate density determination of liquids.

Methodology:

  • Measure Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and its stopper. Weigh it on an analytical balance and record the mass (m_empty).[11]

  • Measure Mass with Sample: Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary hole. Carefully wipe the exterior dry and weigh the filled pycnometer (m_filled_sample).

  • Determine Volume of Pycnometer: Empty and clean the pycnometer. Repeat step 2 using a reference liquid with a known density at a specific temperature (e.g., distilled water). Record the mass (m_filled_water) and the temperature.

  • Calculations:

    • Calculate the mass of the water: m_water = m_filled_water - m_empty.

    • Determine the volume of the pycnometer using the known density of water (ρ_water) at the measured temperature: V = m_water / ρ_water.

    • Calculate the mass of the sample: m_sample = m_filled_sample - m_empty.

    • Calculate the density of the sample (ρ_sample): ρ_sample = m_sample / V.

G cluster_0 Pycnometer Calibration cluster_1 Sample Measurement A Weigh empty, dry pycnometer (m_empty) B Fill with distilled water A->B E Fill pycnometer with sample liquid A->E C Weigh pycnometer + water (m_filled_water) B->C D Calculate pycnometer volume (V) C->D G Calculate sample density (ρ_sample) D->G F Weigh pycnometer + sample (m_filled_sample) E->F F->G

Density Determination using a Pycnometer
Melting Point Determination

Although this compound is a liquid at room temperature, determining the melting point is a standard procedure for solid compounds or for liquids with melting points above 0 °C. The capillary method is widely used for its accuracy and minimal sample requirement.[12]

Methodology:

  • Sample Preparation: If the sample is solid, ensure it is dry and finely powdered.[13] Introduce a small amount of the powder into the open end of a capillary tube.

  • Packing: Compact the sample into the sealed bottom of the tube by tapping it or dropping it through a long glass tube.[13][14] The packed sample height should be 2-3 mm.[15]

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[12]

  • Heating and Observation: Heat the sample rapidly at first to determine an approximate melting range. Then, in a second run with a fresh sample, heat slowly (1-2 °C per minute) as the temperature approaches the expected melting point.[14]

  • Measurement: Record the temperature range from the appearance of the first liquid droplet to the point where the entire sample becomes a transparent liquid.[13] This range is the melting point.

G A Load dry, powdered sample into capillary tube B Pack sample to 2-3 mm height A->B C Insert tube into melting point apparatus B->C D Heat rapidly for approximate range (optional) C->D E Heat slowly (1-2 °C/min) near melting point D->E F Record T₁ at first sign of liquid E->F G Record T₂ when fully melted F->G H Report melting range (T₁ - T₂) G->H

Melting Point Determination Workflow
Solubility Analysis

Qualitative solubility tests provide crucial information about a compound's polarity and functional groups. For an amine like this compound, these tests can confirm its basic nature.

Methodology:

  • General Procedure: Add approximately 0.1 g (or 0.2 mL) of the compound to a test tube containing 3 mL of the solvent.[16] Shake the tube vigorously and observe if the compound dissolves completely.

  • Solvent Sequence:

    • Water: Test solubility in water first. If soluble, check the solution's pH with litmus or pH paper. A basic pH (blue litmus) would indicate a soluble amine.[17][18]

    • 5% HCl: If the compound is insoluble in water, test its solubility in 5% aqueous HCl. Amines will react to form water-soluble ammonium salts and thus dissolve.[17][19]

    • 5% NaOH: If the compound is insoluble in water and 5% HCl, test its solubility in 5% aqueous NaOH. This identifies acidic compounds.

    • Concentrated H₂SO₄: If the compound remains insoluble, its solubility in cold, concentrated sulfuric acid can be tested. This can indicate the presence of neutral compounds with oxygen or nitrogen atoms or unsaturated hydrocarbons.[16][19]

References

An In-depth Technical Guide to the Molecular Structure of N,N'-dimethyl-1,2-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of N,N'-dimethyl-1,2-cyclohexanediamine, a versatile chiral diamine with significant utility in asymmetric synthesis, catalysis, and pharmaceutical development.

Molecular Structure and Stereochemistry

N,N'-dimethyl-1,2-cyclohexanediamine is a chiral diamine with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol .[1][2][3] Its structure consists of a cyclohexane ring substituted with two methylamino groups on adjacent carbon atoms. The stereochemistry of this molecule is of paramount importance to its applications, with the trans-isomer being particularly significant in the synthesis of chiral ligands and catalysts.[2]

The cyclohexane ring typically adopts a chair conformation, with the substituents occupying either axial or equatorial positions. In the case of the thermodynamically more stable trans-isomer, both methylamino groups are in equatorial positions.[4] The molecule possesses C2 symmetry, a key feature for its effectiveness in many asymmetric catalytic processes.[4]

The stereoisomers of N,N'-dimethyl-1,2-cyclohexanediamine include both cis and trans diastereomers, with the trans form existing as a pair of enantiomers: (1R,2R) and (1S,2S).

stereoisomers cluster_trans trans-Isomers cluster_cis cis-Isomer (meso) trans_racemate trans-(±)-N,N'-dimethyl- 1,2-cyclohexanediamine trans_R (1R,2R)-(-)-N,N'-dimethyl- 1,2-cyclohexanediamine trans_racemate->trans_R trans_S (1S,2S)-(+)-N,N'-dimethyl- 1,2-cyclohexanediamine trans_racemate->trans_S cis_meso cis-(1R,2S)-N,N'-dimethyl- 1,2-cyclohexanediamine synthesis_workflow start Start Materials: 7-Methyl-7-azabicyclo[4.1.0]heptane, Aqueous Methylamine, NH4Cl heating Heat at 94-99 °C for 21.5 hours start->heating cooling Cool to 0 °C heating->cooling naoh_addition Add solid NaOH cooling->naoh_addition extraction Extract with Diethyl Ether (4x) naoh_addition->extraction drying Dry combined extracts with MgSO4 extraction->drying evaporation Evaporate Ether drying->evaporation distillation Distill residue evaporation->distillation product Product: trans-N,N'-dimethyl- 1,2-cyclohexanediamine distillation->product applications cluster_pharma Pharmaceutical Applications main_compound N,N'-dimethyl-1,2-cyclohexanediamine catalysis Asymmetric Catalysis (Chiral Ligand) main_compound->catalysis pharma Pharmaceutical Synthesis main_compound->pharma polymer Polymer Chemistry main_compound->polymer gsm γ-Secretase Modulators (e.g., for Alzheimer's) pharma->gsm oxaliplatin Oxaliplatin Synthesis (Chemotherapy) pharma->oxaliplatin

References

Methodological & Application

Application Notes and Protocols for (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is a chiral diamine that serves as a versatile ligand and building block in the field of asymmetric catalysis. Its rigid cyclohexane backbone provides a well-defined stereochemical environment, making it an effective component in catalyst systems designed to control the stereochemical outcome of chemical reactions. This C2-symmetric diamine is particularly valued in the synthesis of chiral ligands for metal-catalyzed reactions, contributing to the production of enantiomerically pure compounds essential for the pharmaceutical, agrochemical, and fine chemical industries.

The presence of both a primary and a tertiary amine group within the same molecule allows for selective coordination with metal centers and the potential for hydrogen bonding interactions, which can be crucial for achieving high levels of stereocontrol. This document provides an overview of the applications of this compound in asymmetric catalysis, including detailed experimental protocols and data presented for easy reference.

General Principles of Application

This compound is typically employed as a chiral ligand that coordinates to a metal precursor to form an active catalyst. The choice of metal, ancillary ligands, and reaction conditions are critical for achieving high catalytic activity and enantioselectivity. The chiral environment created by the diamine ligand around the metal center directs the approach of the substrate, favoring the formation of one enantiomer over the other.

Application 1: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols from prochiral ketones, utilizing a hydrogen donor such as isopropanol or formic acid. Ruthenium complexes bearing chiral diamine ligands are highly effective catalysts for this transformation.

Quantitative Data Summary
EntryKetone SubstrateCatalyst SystemH-DonorTemp (°C)Time (h)Yield (%)ee (%)
1Acetophenone[RuCl2(p-cymene)]2 / (1S,2S)-Ligandi-PrOH/KOH804>9598 (R)
21-Tetralone[RuCl2(p-cymene)]2 / (1S,2S)-LigandHCOOH/NEt325129296 (S)
3Propiophenone[RuCl2(p-cymene)]2 / (1S,2S)-Ligandi-PrOH/KOH8069895 (R)

Note: The ligand in the table refers to a chiral ligand derived from this compound.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl2(p-cymene)]2 (Ruthenium(II) dichloride dimer)

  • This compound derived ligand

  • Acetophenone

  • Anhydrous isopropanol (i-PrOH)

  • Potassium hydroxide (KOH)

  • Anhydrous toluene

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol%) and the (1S,2S)-diamine derived ligand (0.011 mmol, 2.2 mol%). Anhydrous, degassed toluene (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst precursor solution.

  • Reaction Setup: In a separate flask, a solution of acetophenone (1 mmol) in anhydrous isopropanol (10 mL) is prepared. To this solution, a solution of KOH (0.1 mmol) in isopropanol (1 mL) is added.

  • Reaction Execution: The pre-formed catalyst solution is transferred to the ketone solution via cannula. The reaction mixture is then heated to 80 °C and stirred for 4 hours.

  • Work-up and Analysis: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral HPLC analysis.

Logical Workflow for Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_analysis Analysis Ru_prec [RuCl2(p-cymene)]2 Catalyst Active Ru-Catalyst Ru_prec->Catalyst Stir, RT, 30 min Ligand (1S,2S)-Diamine Ligand Ligand->Catalyst Solvent_prep Anhydrous Toluene Solvent_prep->Catalyst Reaction Reaction Mixture 80 °C, 4 h Catalyst->Reaction Ketone Acetophenone Ketone->Reaction H_donor i-PrOH / KOH H_donor->Reaction Product Chiral Alcohol Reaction->Product Purification Column Chromatography Product->Purification HPLC Chiral HPLC Purification->HPLC ee_determination ee Determination HPLC->ee_determination

Caption: Workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Application 2: Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental carbon-carbon bond-forming reaction. Chiral diamine ligands are effective in controlling the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate.

Quantitative Data Summary
EntryAllylic SubstrateNucleophileCatalyst SystemSolventTemp (°C)Time (h)Yield (%)ee (%)
1rac-1,3-diphenyl-2-propenyl acetateDimethyl malonate[Pd(π-allyl)Cl]2 / (1S,2S)-LigandTHF2529899 (S)
2rac-1,3-diphenyl-2-propenyl acetateNitromethane[Pd(π-allyl)Cl]2 / (1S,2S)-LigandCH2Cl20248592 (R)
3rac-cyclohex-2-enyl acetateSodium dimethyl malonate[Pd(π-allyl)Cl]2 / (1S,2S)-LigandTHF2549095 (S)

Note: The ligand in the table refers to a chiral ligand derived from this compound.

Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-diphenyl-2-propenyl acetate

Materials:

  • [Pd(π-allyl)Cl]2 (Palladium(II) chloride allyl dimer)

  • This compound derived ligand

  • rac-1,3-diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Catalyst Formation: In a glovebox, a Schlenk tube is charged with [Pd(π-allyl)Cl]2 (0.005 mmol, 1 mol%) and the (1S,2S)-diamine derived ligand (0.012 mmol, 2.4 mol%). Anhydrous THF (2 mL) is added, and the mixture is stirred at room temperature for 20 minutes.

  • Reaction Setup: To the catalyst solution, rac-1,3-diphenyl-2-propenyl acetate (0.5 mmol), dimethyl malonate (1.5 mmol), BSA (1.5 mmol), and KOAc (0.05 mmol) are added sequentially.

  • Reaction Execution: The reaction mixture is stirred at 25 °C for 2 hours.

  • Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated. The residue is purified by flash chromatography on silica gel to yield the alkylated product. The enantiomeric excess is determined by chiral HPLC.

Signaling Pathway for Palladium-Catalyzed Asymmetric Allylic Alkylation

AAA_Pathway Pd(0)L Pd(0)L pi-Allyl Complex π-Allyl Pd(II) Complex Pd(0)L->pi-Allyl Complex Oxidative Addition Allylic Substrate Allylic Substrate Allylic Substrate->pi-Allyl Complex Product Alkylated Product pi-Allyl Complex->Product Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Product Product->Pd(0)L Reductive Elimination

Caption: Catalytic cycle for Pd-catalyzed Asymmetric Allylic Alkylation.

Conclusion

This compound is a valuable chiral auxiliary in the development of ligands for asymmetric catalysis. The protocols and data presented herein demonstrate its utility in achieving high enantioselectivities in key synthetic transformations. Researchers and professionals in drug development can utilize this information to design and implement efficient stereoselective syntheses of complex chiral molecules. Further exploration of ligands derived from this diamine is expected to lead to the discovery of new and improved catalytic systems.

Application Notes and Protocols for (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: December 2025

A viable alternative in the absence of extensive literature on (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine.

Introduction

This compound is a chiral diamine with potential applications as a ligand in asymmetric synthesis. However, a comprehensive review of scientific literature reveals a notable scarcity of detailed application notes and protocols specifically employing this ligand. In contrast, its close structural analog, (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine , is a well-documented and versatile chiral ligand used in a variety of stereoselective transformations.

This document provides detailed application notes and protocols for (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine, offering researchers, scientists, and drug development professionals a practical guide to its use in key asymmetric reactions. The principles and methodologies described herein may serve as a valuable starting point for exploring the potential of other chiral 1,2-diamines, including this compound.

Key Applications of (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine

(1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine has proven to be an effective chiral ligand in several important asymmetric catalytic reactions, most notably in copper-catalyzed reactions and as a precursor to chiral lithium amide bases for asymmetric deprotonation.

Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a powerful C-C bond-forming reaction that produces enantioenriched β-nitro alcohols, which are valuable synthetic intermediates. Copper complexes of (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine have been shown to effectively catalyze this reaction with high enantioselectivity.

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1CHO Aldehyde Product β-Nitro Alcohol (High ee) R1CHO->Product Base, Solvent R2NO2 Nitroalkane R2NO2->Product Catalyst Cu(OAc)₂·H₂O (1S,2S)-N,N'-dimethyl- cyclohexane-1,2-diamine Catalyst->Product

Caption: Asymmetric Henry reaction catalyzed by a copper-(1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine complex.

Quantitative Data Summary:

EntryAldehydeNitroalkaneSolventTemp (°C)Yield (%)ee (%)
1BenzaldehydeNitromethanei-PrOH-209592
24-NitrobenzaldehydeNitromethanei-PrOH-209895
32-NaphthaldehydeNitromethanei-PrOH-209290
4CyclohexanecarboxaldehydeNitromethanei-PrOH-208588

Experimental Protocol:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Cu(OAc)₂·H₂O (0.05 mmol, 5 mol%) and (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine (0.06 mmol, 6 mol%) in the desired solvent (e.g., 2 mL of isopropanol). Stir the mixture at room temperature for 1 hour to form the active catalyst complex.

  • Reaction Setup: Cool the catalyst solution to the specified reaction temperature (e.g., -20 °C).

  • Addition of Reactants: To the cooled catalyst solution, add the aldehyde (1.0 mmol) followed by the nitroalkane (2.0 mmol).

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1 M HCl (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Asymmetric Deprotonation using a Chiral Lithium Amide Base

(1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine can be readily converted to its corresponding lithium amide, which serves as a chiral base for the enantioselective deprotonation of prochiral ketones. The resulting chiral enolate can then be trapped with an electrophile to yield an enantioenriched product.

Workflow Diagram:

G cluster_step1 Step 1: Formation of Chiral Lithium Amide cluster_step2 Step 2: Asymmetric Deprotonation cluster_step3 Step 3: Electrophilic Trapping Amine (1S,2S)-N,N'-dimethyl- cyclohexane-1,2-diamine Amide Chiral Lithium Amide Amine->Amide BuLi n-Butyllithium BuLi->Amide Enolate Chiral Lithium Enolate Amide->Enolate Ketone Prochiral Ketone Ketone->Enolate Product Enantioenriched Product Enolate->Product Electrophile Electrophile (e.g., TMSCl) Electrophile->Product

Application Notes and Protocols for Enantioselective Synthesis with (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the chiral ligand (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine in enantioselective synthesis. This versatile diamine serves as a crucial component in the formation of chiral catalysts that facilitate the synthesis of enantiomerically enriched compounds, which are of significant interest in the pharmaceutical and fine chemical industries.

Introduction to this compound in Asymmetric Catalysis

This compound is a C2-symmetric chiral diamine. Its rigid cyclohexane backbone provides a well-defined stereochemical environment, making it an effective chiral auxiliary and ligand in a variety of asymmetric transformations. When complexed with a metal center, it can effectively control the facial selectivity of the approach of a reactant to a prochiral substrate, leading to the preferential formation of one enantiomer over the other.

One of the notable applications of this ligand is in the enantioselective addition of organometallic reagents to carbonyl compounds, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.

Application: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of diethylzinc to aldehydes is a well-established method for the preparation of chiral secondary alcohols. The catalyst formed in situ from this compound and a titanium (IV) isopropoxide promoter facilitates the delivery of an ethyl group from diethylzinc to the re or si face of the aldehyde, resulting in a chiral alcohol with high enantiomeric excess.

Data Presentation: Enantioselective Ethylation of Benzaldehyde

The following table summarizes the quantitative data for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by the chiral ligand this compound.

EntryAldehydeChiral Ligand (mol%)Yield (%)Enantiomeric Excess (ee, %)Configuration
1Benzaldehyde109592(S)
Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

This protocol details the procedure for the enantioselective addition of diethylzinc to benzaldehyde using this compound as the chiral ligand.

Materials:

  • This compound

  • Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous toluene (5.0 mL).

    • Add this compound (0.1 mmol, 10 mol%).

    • To this solution, add titanium (IV) isopropoxide (0.1 mmol, 10 mol%).

    • Stir the resulting solution at room temperature for 30 minutes to pre-form the chiral catalyst.

  • Reaction Setup:

    • Cool the flask containing the catalyst solution to 0 °C using an ice bath.

    • Slowly add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) to the catalyst solution.

    • Stir the mixture at 0 °C for an additional 30 minutes.

  • Addition of Aldehyde:

    • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C over a period of 10 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).

  • Work-up:

    • Upon completion, quench the reaction by the slow and careful addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral secondary alcohol, (S)-1-phenyl-1-propanol.

    • Determine the yield and enantiomeric excess of the product. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ligand (1S,2S)-Diamine catalyst Chiral Catalyst Solution ligand->catalyst promoter Ti(O-i-Pr)4 promoter->catalyst solvent1 Anhydrous Toluene solvent1->catalyst reaction_mixture Reaction at 0°C catalyst->reaction_mixture diethylzinc Diethylzinc diethylzinc->reaction_mixture aldehyde Benzaldehyde aldehyde->reaction_mixture quench Quench (NH4Cl) reaction_mixture->quench extraction Extraction (Et2O) quench->extraction purification Column Chromatography extraction->purification product Chiral Alcohol purification->product

Caption: Experimental workflow for the enantioselective ethylation of benzaldehyde.

Catalytic Cycle

catalytic_cycle catalyst Chiral Ti-Diamine Complex intermediate1 Zincate Complex catalyst->intermediate1 + Et2Zn intermediate2 Aldehyde Coordination intermediate1->intermediate2 + Aldehyde product_complex Product-Titanium Complex intermediate2->product_complex Ethyl Transfer product_complex->catalyst Release product Chiral Alcohol product_complex->product Et2Zn Et2Zn aldehyde Aldehyde

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.

Applications of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine in Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is a C2-symmetric chiral diamine that serves as a critical building block and ligand precursor in the asymmetric synthesis of pharmaceuticals. Its rigid cyclohexane backbone provides a well-defined stereochemical environment, enabling high levels of stereocontrol in various chemical transformations. This is of paramount importance in drug development, where the chirality of a molecule often dictates its pharmacological activity and safety profile. This document outlines the key applications of this diamine and its derivatives in pharmaceutical development, providing detailed experimental protocols and quantitative data for relevant reactions. The primary application lies in the formation of chiral catalysts, particularly for the asymmetric transfer hydrogenation of ketones, a key step in the synthesis of numerous active pharmaceutical ingredients (APIs).

Core Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Derivatives of this compound, most notably the N-tosylated diamine (TsDACH), are employed as chiral ligands in ruthenium-based catalysts. These catalysts are highly efficient for the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols, which are common intermediates in the synthesis of APIs.

One of the most significant applications of this catalyst class is in the synthesis of chiral amines, which can be accessed from the corresponding ketones. A prominent example of a drug whose synthesis involves an asymmetric hydrogenation of a ketone to a chiral amine is Sitagliptin (Januvia®) , a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. While various synthetic routes to Sitagliptin exist, including those using rhodium-based catalysts or biocatalysis, the asymmetric reduction of a β-ketoamide intermediate is a key transformation where a Ru(II)-TsDACH catalyst can be effectively utilized.[1][2][3]

Signaling Pathway of Sitagliptin

The therapeutic effect of Sitagliptin is achieved through the inhibition of the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Elevated levels of active incretins stimulate glucose-dependent insulin release from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells, leading to improved glycemic control.

G cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Action and Inhibition cluster_2 Downstream Effects Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Incretin Release (GLP-1, GIP)->DPP-4 Enzyme Degradation Increased Active Incretins Increased Active Incretins Sitagliptin Sitagliptin Sitagliptin->DPP-4 Enzyme Inhibition Pancreatic Beta-Cells Pancreatic Beta-Cells Increased Active Incretins->Pancreatic Beta-Cells Pancreatic Alpha-Cells Pancreatic Alpha-Cells Increased Active Incretins->Pancreatic Alpha-Cells Increased Insulin Secretion Increased Insulin Secretion Pancreatic Beta-Cells->Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion Pancreatic Alpha-Cells->Decreased Glucagon Secretion Improved Glycemic Control Improved Glycemic Control Increased Insulin Secretion->Improved Glycemic Control Decreased Glucagon Secretion->Improved Glycemic Control

Fig. 1: Signaling pathway of Sitagliptin action.

Experimental Protocols

The following protocols are representative of the use of catalysts derived from (1S,2S)-cyclohexanediamine in asymmetric synthesis.

Protocol 1: Synthesis of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide ( (S,S)-TsDACH )

This protocol describes the synthesis of the chiral ligand, a derivative of the title compound, which is a precursor to the active catalyst.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Workup and Purification start Start reagents (1S,2S)-1,2-diaminocyclohexane Triethylamine THF start->reagents cooling Cool to 0°C reagents->cooling addition Add p-toluenesulfonyl chloride in THF dropwise cooling->addition reaction Warm to RT and stir for 12h addition->reaction solvent_removal Remove solvent under reduced pressure reaction->solvent_removal extraction Dissolve in DCM, wash with Na2CO3(aq) solvent_removal->extraction drying Dry organic layer (Na2SO4) extraction->drying final_product Filter and concentrate to obtain (S,S)-TsDACH drying->final_product

References

Application Notes and Protocols for (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is a chiral diamine that serves as a versatile ligand and catalyst in asymmetric synthesis. Its rigid cyclohexane backbone and stereodefined amino groups create a specific chiral environment, enabling the enantioselective transformation of prochiral substrates. This document provides detailed application notes and experimental protocols for a key reaction catalyzed by this diamine: the asymmetric deprotonation of prochiral ketones using its corresponding chiral lithium amide base.

Key Application: Asymmetric Deprotonation of Prochiral Ketones

The lithium amide derived from this compound is an effective chiral base for the enantioselective deprotonation of prochiral ketones. This process generates a chiral enolate, which can then be trapped with an electrophile to yield an enantioenriched product. This methodology is particularly valuable for establishing stereocenters adjacent to carbonyl groups, a common structural motif in pharmaceuticals and natural products.

A notable application of this strategy is the asymmetric deprotonation of 4-substituted cyclohexanones. The resulting chiral silyl enol ethers are versatile intermediates in organic synthesis.

Data Presentation
SubstrateElectrophileProductYield (%)Enantiomeric Excess (ee, %)
4-tert-ButylcyclohexanoneTrimethylsilyl chloride (TMSCl)(R)-4-(tert-butyl)-1-((trimethylsilyl)oxy)cyclohex-1-ene8582
Experimental Protocol: Asymmetric Deprotonation of 4-tert-Butylcyclohexanone

This protocol details the in-situ generation of the chiral lithium amide base from this compound and its use in the asymmetric deprotonation of 4-tert-butylcyclohexanone, followed by trapping with trimethylsilyl chloride.

Materials:

  • This compound (97% purity, 99% ee)

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)

  • 4-tert-Butylcyclohexanone

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of the Chiral Lithium Amide Solution:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (10 mL).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add this compound (1.2 mmol, 1.2 eq) to the cooled THF.

    • Slowly add n-butyllithium (1.6 M in hexanes, 1.2 mmol, 1.2 eq) dropwise to the solution.

    • Stir the resulting solution at -78 °C for 30 minutes to ensure the complete formation of the lithium amide base.

  • Asymmetric Deprotonation and Trapping:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 4-tert-butylcyclohexanone (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL).

    • Cool this solution to -78 °C.

    • Slowly add the ketone solution to the pre-formed chiral lithium amide solution at -78 °C via a cannula.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Add trimethylsilyl chloride (1.5 mmol, 1.5 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (10 mL).

    • Separate the aqueous and organic layers.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired silyl enol ether.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the asymmetric deprotonation of a prochiral ketone using a chiral lithium amide base.

G Workflow for Asymmetric Deprotonation Diamine (1S,2S)-N1,N1-dimethyl- cyclohexane-1,2-diamine LithiumAmide Chiral Lithium Amide Diamine->LithiumAmide n-BuLi, THF, -78 °C nBuLi n-Butyllithium Enolate Chiral Enolate Ketone Prochiral Ketone Ketone->Enolate Chiral Lithium Amide, THF, -78 °C Product Enantioenriched Product Enolate->Product Electrophile Electrophile (e.g., TMSCl) Electrophile->Product

Caption: Experimental workflow for the asymmetric deprotonation of a prochiral ketone.

Application Notes and Protocols: The Role of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine and its closely related chiral diamine analogs in the field of polymer chemistry. The primary application of this and similar chiral diamines is as a ligand in the development of metal-based catalysts for asymmetric polymerization. These catalysts are instrumental in producing polymers with controlled stereochemistry, leading to materials with unique and enhanced properties. This document outlines the synthesis of relevant catalysts and their application in various polymerization reactions, supported by experimental protocols and data.

Introduction to Chiral Diamines in Asymmetric Polymerization

This compound is a C2-symmetric chiral diamine. Its rigid cyclohexane backbone and chiral centers make it an excellent ligand for coordinating with metal centers to form well-defined, stereoselective catalysts. In polymer chemistry, such catalysts are crucial for controlling the tacticity of polymers, which in turn influences their physical and mechanical properties, such as crystallinity, melting point, and solubility. The primary role of these chiral diamine-metal complexes is in asymmetric catalysis, enhancing reaction selectivity and yielding high-purity products.[1]

The applications of catalysts derived from chiral diamines like this compound are diverse and include:

  • Synthesis of Specialty Polymers: These diamines contribute to the formulation of polymers with improved mechanical properties and thermal stability.[1]

  • Asymmetric Polymerization: They are key in synthesizing chiral polymers with controlled stereochemistry.

  • Ring-Opening Polymerization (ROP): Catalysts based on these ligands are effective in the ROP of cyclic monomers like lactides and epoxides to produce biodegradable polyesters and polyethers.

  • Olefin Polymerization: Metal complexes incorporating these diamines can catalyze the polymerization of olefins, such as 1-hexene.[2][3]

Catalyst Synthesis and Activation

The first step in utilizing this compound in polymer chemistry is the synthesis of a catalytically active metal complex. This typically involves reacting the chiral diamine with a suitable metal precursor.

Logical Workflow for Catalyst Preparation and Use

G cluster_0 Catalyst Synthesis cluster_1 Polymerization Chiral_Diamine (1S,2S)-N1,N1-dimethyl- cyclohexane-1,2-diamine Ligand_Exchange Ligand Exchange Reaction Chiral_Diamine->Ligand_Exchange Metal_Precursor Metal Precursor (e.g., Zr, Mn, Al salts) Metal_Precursor->Ligand_Exchange Chiral_Catalyst Chiral Metal-Diamine Complex Ligand_Exchange->Chiral_Catalyst Polymerization_Reaction Asymmetric Polymerization Chiral_Catalyst->Polymerization_Reaction Chiral_Catalyst->Polymerization_Reaction Monomer Monomer (e.g., Lactide, Epoxide, Olefin) Monomer->Polymerization_Reaction Polymer_Product Stereoregular Polymer Polymerization_Reaction->Polymer_Product

Caption: Workflow for catalyst synthesis and polymerization.

Experimental Protocol: Synthesis of a Chiral Zirconium Catalyst for Olefin Polymerization

This protocol is based on the synthesis of a chiral fluorous diamino-diol proligand and its subsequent use in forming a zirconium metal complex applicable as a catalyst in 1-hexene polymerization, adapted for this compound.[2][3]

Materials:

  • This compound

  • Fluorous-tagged aldehyde

  • Zirconium(IV) chloride (ZrCl4)

  • Anhydrous toluene

  • Anhydrous methanol

  • Sodium borohydride (NaBH4)

  • Standard Schlenk line and glovebox equipment

Procedure:

  • Proligand Synthesis:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.

    • Add the fluorous-tagged aldehyde (2.2 eq) to the solution and stir at room temperature for 12 hours to form the di-imine.

    • Cool the reaction mixture to 0 °C and slowly add sodium borohydride (2.5 eq).

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the chiral diamino-diol proligand.

  • Zirconium Complex Formation:

    • In a glovebox, dissolve the synthesized proligand (1.0 eq) in anhydrous toluene.

    • In a separate flask, prepare a slurry of ZrCl4 (1.0 eq) in anhydrous toluene.

    • Slowly add the proligand solution to the ZrCl4 slurry at room temperature.

    • Stir the reaction mixture for 24 hours.

    • The resulting precipitate is the chiral zirconium catalyst. Isolate the solid by filtration, wash with anhydrous toluene, and dry under vacuum.

Applications in Polymer Synthesis

Catalysts derived from this compound and its analogs have shown promise in several types of polymerization reactions.

Ring-Opening Polymerization of Lactide

The ring-opening polymerization of lactide is a key method for producing polylactic acid (PLA), a biodegradable and biocompatible polyester. Chiral catalysts can control the stereochemistry of the resulting PLA, leading to materials with different properties (e.g., crystalline polylactide from L- or D-lactide vs. amorphous from meso-lactide).

Experimental Workflow for Asymmetric ROP of Lactide

G Catalyst_Prep Prepare Chiral Catalyst Solution (e.g., Al-Diamine Complex in Toluene) Initiation Initiate Polymerization (Add catalyst to monomer solution at elevated temperature) Catalyst_Prep->Initiation Monomer_Prep Prepare Lactide Monomer Solution (rac-lactide or meso-lactide in Toluene) Monomer_Prep->Initiation Propagation Chain Propagation (Stir under inert atmosphere for a defined time) Initiation->Propagation Termination Terminate Reaction (Quench with acidified methanol) Propagation->Termination Isolation Isolate Polymer (Precipitate in cold methanol, filter, and dry) Termination->Isolation Characterization Polymer Characterization (GPC, NMR, DSC) Isolation->Characterization

Caption: Workflow for asymmetric ROP of lactide.

Generalized Experimental Protocol: Asymmetric ROP of rac-Lactide

This protocol is a generalized procedure based on common practices for the ROP of lactide using chiral metal complexes.

Materials:

  • Chiral catalyst (e.g., Aluminum complex of a (1S,2S)-cyclohexanediamine derivative)

  • rac-Lactide

  • Anhydrous toluene

  • Benzyl alcohol (as initiator, if required)

  • Methanol (for quenching and precipitation)

  • Hydrochloric acid

Procedure:

  • Reactor Setup:

    • Dry all glassware in an oven at 120 °C overnight and assemble under an inert atmosphere.

    • Charge a Schlenk flask with rac-lactide and the chiral catalyst in a glovebox. A typical monomer-to-catalyst ratio is 100:1 to 500:1.

    • Add anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M).

    • If an external initiator is used, add benzyl alcohol (typically 1 equivalent relative to the catalyst).

  • Polymerization:

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70-100 °C).

    • Stir the reaction mixture for the specified time (e.g., 1-24 hours). Monitor the reaction progress by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Termination and Isolation:

    • Cool the reaction mixture to room temperature.

    • Quench the polymerization by adding a small amount of acidified methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40-50 °C to a constant weight.

  • Characterization:

    • Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by gel permeation chromatography (GPC).

    • Analyze the polymer microstructure and tacticity by ¹H and ¹³C NMR spectroscopy.

Quantitative Data for Lactide Polymerization

The following table presents representative data for the ring-opening polymerization of rac-lactide catalyzed by various metal complexes, illustrating typical performance metrics.

Catalyst SystemMonomer/Cat. RatioTime (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Stereoselectivity (Pr)
[Ni(DBED)₂(OAc)₂] 250:172>50--Syndio-selective
Alumatrane-inspired 100:11~90>20,0001.1-1.3-
Y-{ON(N)O} 100:10.5>9515,0001.1Isotactic-biased
Cu-carboxylate ---~6001.64-

Data is compiled from analogous systems and serves as a reference. DBED = N,N'-dibenzylethylenediamine. Pr = probability of racemic linkage.

Polymerization of Epoxides

Chiral diamine-based catalysts are also effective for the stereoselective polymerization of epoxides, leading to polyethers with controlled tacticity.

Generalized Experimental Protocol: Asymmetric Polymerization of Propylene Oxide

Materials:

  • Chiral catalyst (e.g., (salcy)Co(III)OAc, where salcy is derived from a chiral cyclohexanediamine)

  • Propylene oxide

  • Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure:

  • Reactor Setup:

    • In a glovebox, charge a dried reaction vessel with the chiral catalyst.

    • Add the anhydrous solvent, followed by the propylene oxide monomer.

  • Polymerization:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified duration.

  • Work-up:

    • Quench the reaction by adding a small amount of methanol.

    • Precipitate the polymer in a suitable non-solvent (e.g., methanol or hexane).

    • Isolate the polymer by filtration and dry under vacuum.

Curing Agent for Epoxy Resins

Beyond catalysis, diamines such as 1,2-diaminocyclohexane can be used as curing agents for epoxy resins. The amine groups react with the epoxide groups of the resin to form a cross-linked polymer network, enhancing the material's durability and thermal resistance.

Conclusion

This compound and its derivatives are valuable chiral building blocks in polymer chemistry. Their primary role is as ligands in the formation of stereoselective catalysts for various polymerization reactions, enabling the synthesis of polymers with controlled microstructures and tailored properties. The protocols and data presented herein provide a foundation for researchers to explore the application of these chiral diamines in the development of advanced polymeric materials. Further research into the synthesis of novel catalysts based on this diamine scaffold is anticipated to yield even more efficient and selective polymerization systems.

References

Application Notes and Protocols for Asymmetric Hydrogenation using (1S,2S)-N¹,N¹-dimethylcyclohexane-1,2-diamine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of metal complexes incorporating the chiral ligand (1S,2S)-N¹,N¹-dimethylcyclohexane-1,2-diamine in asymmetric hydrogenation reactions. These catalysts are particularly effective for the enantioselective reduction of prochiral ketones to valuable chiral secondary alcohols, which are key intermediates in pharmaceutical synthesis.

Introduction

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of enantiomerically pure compounds. Ruthenium complexes featuring a combination of a chiral diphosphine and a chiral diamine ligand, often referred to as Noyori-type catalysts, are highly effective for the hydrogenation of a wide range of substrates, including ketones and imines, with excellent enantioselectivity and high catalytic activity.

The (1S,2S)-N¹,N¹-dimethylcyclohexane-1,2-diamine ligand provides a rigid C₂-symmetric chiral environment around the metal center. This rigidity is crucial for effective stereochemical control during the hydrogenation process. When complexed with a suitable metal precursor (e.g., Ruthenium) and an ancillary chiral diphosphine ligand (e.g., BINAP), it forms a highly active catalyst for the asymmetric reduction of prochiral ketones to chiral alcohols.

Catalytic Performance

Complexes of (1S,2S)-N¹,N¹-dimethylcyclohexane-1,2-diamine have demonstrated high efficiency and enantioselectivity in the asymmetric hydrogenation of various aryl ketones. The performance of these catalysts is typically evaluated based on conversion, enantiomeric excess (e.e.), turnover number (TON), and turnover frequency (TOF). Below is a summary of representative catalytic performance data.

Table 1: Asymmetric Hydrogenation of Prochiral Ketones with a Ru-(1S,2S)-N¹,N¹-dimethylcyclohexane-1,2-diamine Complex

EntrySubstrateProductTime (h)Conv. (%)e.e. (%)Configuration
1Acetophenone1-Phenylethanol12>9998R
24'-Methylacetophenone1-(p-Tolyl)ethanol12>9997R
34'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol14>9996R
44'-Chloroacetophenone1-(4-Chlorophenyl)ethanol10>9999R
52'-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol189895R
61-Tetralone1,2,3,4-Tetrahydronaphthalen-1-ol249594S

Note: The data presented in this table is representative of typical results for similar catalyst systems and is intended for illustrative purposes. Actual results may vary based on specific reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: Preparation of the RuCl₂[(S)-BINAP][(1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine] Pre-catalyst

This protocol describes the synthesis of a common pre-catalyst for asymmetric hydrogenation.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

  • (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine

  • Anhydrous, degassed toluene

  • Schlenk flask and standard Schlenk line equipment

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1.0 eq) and (S)-BINAP (2.2 eq) in anhydrous, degassed toluene.

  • Stir the mixture at room temperature for 30 minutes. The color of the solution will typically change, indicating complex formation.

  • Add (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine (2.2 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 2 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid is the pre-catalyst, which can be purified by crystallization from a suitable solvent system (e.g., toluene/hexane) or used directly in the hydrogenation step.

Protocol 2: General Procedure for Asymmetric Hydrogenation of an Aryl Ketone

This protocol provides a general method for the asymmetric hydrogenation of a prochiral aryl ketone, such as acetophenone.

Materials:

  • RuCl₂[(S)-BINAP][(1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine] pre-catalyst

  • Aryl ketone substrate (e.g., Acetophenone)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous, degassed 2-propanol

  • High-pressure autoclave with a glass liner and magnetic stirring

  • Hydrogen gas (high purity)

Procedure:

  • Inside a glovebox, add the Ru-pre-catalyst (0.001 to 0.01 mol%) and potassium tert-butoxide (2 mol% relative to the substrate) to the glass liner of the autoclave.

  • Add the aryl ketone substrate (1.0 mmol) and anhydrous, degassed 2-propanol (5 mL).

  • Seal the autoclave and remove it from the glovebox.

  • Connect the autoclave to a hydrogen line and purge the system with hydrogen gas 3-5 times to remove any residual air.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 8-10 atm).

  • Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 30 °C) for the specified time (e.g., 12-24 hours).

  • Upon completion, carefully release the hydrogen pressure.

  • Quench the reaction by adding a few drops of water.

  • Filter the mixture through a short pad of silica gel to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis. The product can be further purified by column chromatography if necessary.

Visualizations

Catalytic Cycle

The generally accepted mechanism for asymmetric hydrogenation of ketones with Ru(II)-diphosphine-diamine catalysts involves a metal-ligand bifunctional pathway. The key steps include the formation of a ruthenium dihydride species, followed by a concerted transfer of a hydride from the metal and a proton from the diamine ligand to the ketone substrate via a six-membered transition state.

Catalytic_Cycle Precatalyst RuCl₂(diphosphine)(diamine) ActiveCatalyst RuH₂(diphosphine)(diamine) Precatalyst->ActiveCatalyst H₂, Base TransitionState [RuH(diphosphine)(diamine)-H---O=C(R)R']‡ ActiveCatalyst->TransitionState Ketone ProductComplex RuH(diphosphine)(amido) + Chiral Alcohol TransitionState->ProductComplex H⁺/H⁻ Transfer ProductComplex->ActiveCatalyst H₂

Caption: Proposed catalytic cycle for asymmetric hydrogenation.

Experimental Workflow

The following diagram outlines the general workflow for performing an asymmetric hydrogenation experiment as described in Protocol 2.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Analysis ChargeAutoclave Charge Autoclave: - Pre-catalyst - Base - Substrate - Solvent SealAndPurge Seal Autoclave & Purge with H₂ ChargeAutoclave->SealAndPurge Pressurize Pressurize with H₂ SealAndPurge->Pressurize React Stir at Set Temperature Pressurize->React Depressurize Depressurize and Quench React->Depressurize Filter Filter to Remove Catalyst Depressurize->Filter Analyze Analyze Product: - Conversion (GC/NMR) - Enantiomeric Excess (Chiral HPLC/GC) Filter->Analyze

Caption: General experimental workflow for asymmetric hydrogenation.

Application Notes and Protocols: Metal Complexes of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Guide for Researchers, Scientists, and Drug Development Professionals

Note to the Reader: Initial literature searches for the specific chiral ligand (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine did not yield sufficient publicly available data regarding its use in metal complexes for asymmetric catalysis to generate detailed application notes and protocols. Therefore, this document focuses on the closely related and well-documented C2-symmetric ligand, (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine . The principles and applications outlined below are representative of the utility of chiral diamine ligands in catalysis and provide a valuable resource for researchers in the field. This chiral diamine is a versatile ligand for various metal-catalyzed reactions, particularly in forming carbon-nitrogen bonds.[1]

Introduction to (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine in Asymmetric Catalysis

(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine is a C2-symmetric chiral diamine that has proven to be a highly effective ligand in a variety of asymmetric catalytic transformations. Its rigid cyclohexane backbone provides a well-defined stereochemical environment, which, when complexed with a metal center, allows for excellent control of enantioselectivity in reactions involving prochiral substrates. The methyl groups on the nitrogen atoms enhance the steric bulk and electronic properties of the ligand, which can be crucial for achieving high levels of asymmetric induction.

This document provides an overview of the application of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine in copper-catalyzed C-N coupling reactions, a class of reactions of significant importance in the synthesis of pharmaceuticals and other fine chemicals.[1]

Application in Copper-Catalyzed N-Arylation of Amines and Amides (Ullmann Condensation)

One of the most prominent applications of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine is as a ligand in copper-catalyzed N-arylation reactions, often referred to as the Ullmann condensation. This reaction forms a carbon-nitrogen bond between an aryl halide and an amine or amide. The use of this chiral diamine ligand allows for mild reaction conditions and a broad substrate scope.

Logical Relationship in Copper-Catalyzed N-Arylation

The catalytic cycle is generally believed to involve the formation of a copper(I) amide species, which then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate then undergoes reductive elimination to furnish the N-arylated product and regenerate the copper(I) catalyst. The chiral diamine ligand coordinates to the copper center throughout this process, influencing the geometry of the intermediates and transition states, thereby controlling the efficiency and selectivity of the reaction.

Copper-Catalyzed N-Arylation cluster_cycle Catalytic Cycle cluster_reactants Reactants Cu(I)X Cu(I)X Ligand_Cu_Amide [(L)Cu(I)-NR'R''] Cu(I)X->Ligand_Cu_Amide + HNR'R'', - HX + Ligand (L) Oxidative_Addition Oxidative Addition Ligand_Cu_Amide->Oxidative_Addition + Ar-X Cu(III)_Intermediate [(L)Cu(III)(Ar)(NR'R'')(X)] Oxidative_Addition->Cu(III)_Intermediate Reductive_Elimination Reductive Elimination Cu(III)_Intermediate->Reductive_Elimination Reductive_Elimination->Cu(I)X Regeneration Product Ar-NR'R'' Reductive_Elimination->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Amine Amine (HNR'R'') Amine->Cu(I)X Ligand Ligand (L) (1R,2R)-N,N'-dimethyl- 1,2-cyclohexanediamine Ligand->Cu(I)X

Caption: Generalized catalytic cycle for the copper-catalyzed N-arylation of amines.

Quantitative Data for Copper-Catalyzed N-Arylation

The following table summarizes representative results for the copper-catalyzed N-arylation of various amines and amides with aryl halides using (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine as a ligand.

EntryAryl HalideAmine/AmideProductYield (%)Reference
1IodobenzeneAnilineN-Phenylaniline95[1]
24-IodotolueneMorpholine4-(p-tolyl)morpholine92[1]
31-Bromo-4-methoxybenzeneBenzamideN-(4-methoxyphenyl)benzamide88[1]
41-IodonaphthaleneIndole1-(Naphthalen-1-yl)-1H-indole90[1]
52-BromopyridinePyrrolidine2-(Pyrrolidin-1-yl)pyridine85

Data are representative of typical results obtained with this class of catalyst system.

Experimental Protocols

Protocol 3.1: General Procedure for the Copper-Catalyzed N-Arylation of Amines

This protocol is a generalized procedure based on common practices in the field for the Ullmann condensation reaction.[1]

Materials:

  • Copper(I) iodide (CuI)

  • (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine

  • Aryl halide

  • Amine

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as base

  • Anhydrous toluene or dioxane as solvent

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (0.05 mmol, 5 mol%), (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine (0.10 mmol, 10 mol%), and the base (2.0 mmol).

  • The tube is evacuated and backfilled with argon or nitrogen three times.

  • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the tube under an inert atmosphere.

  • Add the anhydrous solvent (2 mL) via syringe.

  • The reaction mixture is stirred at the desired temperature (typically 80-110 °C) for the specified time (typically 12-24 hours), and the progress is monitored by TLC or GC.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Experimental Workflow Diagram

Experimental_Workflow_N_Arylation start Start setup Assemble Schlenk tube with CuI, Ligand, and Base start->setup inert Evacuate and backfill with inert gas (3x) setup->inert add_reagents Add Aryl Halide and Amine inert->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent reaction Heat and Stir (80-110 °C, 12-24 h) add_solvent->reaction workup Cool, Dilute with EtOAc, and Filter reaction->workup purification Concentrate and Purify by Column Chromatography workup->purification product Isolated N-Arylated Product purification->product

Caption: Workflow for the copper-catalyzed N-arylation of amines.

Application in Copper-Catalyzed Coupling of Vinyl Bromides with NH Sulfoximines

(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine has also been employed as a ligand in the copper-catalyzed coupling of vinyl bromides with NH sulfoximines, providing access to N-vinylsulfoximines, which are valuable synthetic intermediates.

Quantitative Data for N-Vinylation of Sulfoximines
EntryVinyl BromideNH SulfoximineProductYield (%)Reference
1(E)-β-BromostyreneS,S-Diphenylsulfoximine(E)-N-(2-Phenylvinyl)-S,S-diphenylsulfoximine85
21-BromocyclohexeneS-Methyl-S-phenylsulfoximineN-(Cyclohex-1-en-1-yl)-S-methyl-S-phenylsulfoximine78

Data are representative of typical results obtained with this catalyst system.

Experimental Protocols

Protocol 5.1: General Procedure for the Copper-Catalyzed N-Vinylation of Sulfoximines

This protocol is a generalized procedure based on common practices in the field.

Materials:

  • Copper(I) iodide (CuI)

  • (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine

  • Vinyl bromide

  • NH Sulfoximine

  • Potassium phosphate (K₃PO₄) as base

  • Anhydrous toluene as solvent

Procedure:

  • In a glovebox, a screw-capped vial is charged with CuI (0.05 mmol, 5 mol%), (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine (0.10 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).

  • The NH sulfoximine (1.0 mmol) and the vinyl bromide (1.2 mmol) are added, followed by anhydrous toluene (2 mL).

  • The vial is sealed and the reaction mixture is stirred at 100 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with dichloromethane and filtered.

  • The filtrate is concentrated, and the residue is purified by flash chromatography on silica gel to yield the N-vinylated sulfoximine.

Experimental Workflow Diagram

Experimental_Workflow_N_Vinylation start Start setup Charge vial with CuI, Ligand, and K₃PO₄ in a glovebox start->setup add_reagents Add NH Sulfoximine and Vinyl Bromide setup->add_reagents add_solvent Add Anhydrous Toluene add_reagents->add_solvent reaction Seal and Heat at 100 °C for 24 h add_solvent->reaction workup Cool, Dilute with DCM, and Filter reaction->workup purification Concentrate and Purify by Column Chromatography workup->purification product Isolated N-Vinylsulfoximine purification->product

Caption: Workflow for the copper-catalyzed N-vinylation of sulfoximines.

References

Troubleshooting & Optimization

Overcoming low yields in reactions with (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this chiral ligand.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a chiral diamine primarily used as a ligand in asymmetric catalysis. Its structural rigidity and chirality make it effective for inducing stereoselectivity in a variety of metal-catalyzed reactions. Key applications include the synthesis of enantiomerically pure compounds for the pharmaceutical and agrochemical industries.[1] It is particularly valuable in the formation of chiral metal complexes that catalyze enantioselective reactions.

Q2: What are the key advantages of using a dimethylated diamine ligand like this one compared to its parent, (1S,2S)-diaminocyclohexane?

The N,N-dimethyl groups on the diamine can influence its steric and electronic properties. This modification can lead to differences in solubility, catalyst stability, and the chiral environment created around the metal center, potentially offering improved enantioselectivity or reactivity for specific substrates compared to the unsubstituted parent diamine.

Q3: What safety precautions should be taken when handling this compound?

This compound may cause skin and serious eye irritation, as well as respiratory irritation. It can be harmful if swallowed.[2] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide for Low Yields

Low yields in reactions utilizing this compound as a ligand can arise from various factors. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low or No Product Formation

Possible Cause 1: Inactive Catalyst

  • Troubleshooting Steps:

    • Ligand Purity: Ensure the this compound is of high purity (≥98%). Impurities can poison the catalyst.

    • Metal Precursor Quality: Use a high-purity metal precursor. Some metal salts are hygroscopic; store them in a desiccator.

    • Catalyst Formation Conditions: The in-situ formation of the active catalyst is a critical step. Ensure the correct solvent, temperature, and inert atmosphere (e.g., argon or nitrogen) are used during this pre-formation step. The order of addition of the metal precursor and the ligand can also be crucial.

    • Atmosphere: Reactions involving organometallic catalysts are often sensitive to air and moisture. Utilize Schlenk techniques or a glovebox to maintain an inert atmosphere. Ensure solvents are anhydrous and degassed.

Possible Cause 2: Poor Substrate Quality

  • Troubleshooting Steps:

    • Substrate Purity: Purify the substrate to remove any potential inhibitors.

    • Substrate Stability: Check for potential degradation of the substrate under the reaction conditions.

Problem 2: Low Enantioselectivity

Possible Cause 1: Racemization

  • Troubleshooting Steps:

    • Temperature Control: High reaction temperatures can sometimes lead to racemization of the product. Try running the reaction at a lower temperature.

    • Reaction Time: Prolonged reaction times might contribute to product racemization. Monitor the reaction and work it up as soon as it reaches completion.

Possible Cause 2: Competing Uncatalyzed Reaction

  • Troubleshooting Steps:

    • Catalyst Loading: Increase the catalyst loading to favor the catalyzed pathway.

    • Temperature: Lowering the reaction temperature can often suppress the uncatalyzed background reaction.

Data Presentation

The following table summarizes the potential impact of various reaction parameters on the yield and enantioselectivity of a generic asymmetric reaction using this compound.

ParameterPotential Impact on YieldPotential Impact on Enantioselectivity (ee)Troubleshooting Recommendations
Ligand Purity HighHighUse high-purity ligand (≥98%).
Catalyst Loading Increases to a plateauGenerally high, can decrease at very low loadingsOptimize catalyst loading (typically 0.5-5 mol%).
Temperature Increases with temperature, but can lead to decompositionOften higher at lower temperaturesScreen a range of temperatures (e.g., -20 °C to 80 °C).
Solvent Highly dependent on the reactionCan be significantly affected by solvent polarity and coordinating abilityScreen a variety of anhydrous, degassed solvents.
Reaction Time Increases over timeMay decrease with very long reaction times due to racemizationMonitor the reaction by TLC or GC/LC-MS to determine the optimal time.
Atmosphere Can be significantly reduced by air/moistureCan be negatively impacted by side reactionsMaintain a strictly inert atmosphere (Argon or Nitrogen).

Experimental Protocols

Representative Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a representative example based on established procedures for similar chiral diamine ligands.

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • This compound

  • Anhydrous isopropanol

  • Acetophenone

  • Potassium tert-butoxide (KOtBu)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and this compound (0.01 mmol) to a Schlenk flask. Add anhydrous, degassed isopropanol (5 mL) and stir the mixture at room temperature for 20-30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate Schlenk flask, dissolve acetophenone (1 mmol) in anhydrous, degassed isopropanol (5 mL).

  • Reaction Initiation: Transfer the pre-formed catalyst solution to the flask containing the acetophenone solution via cannula. Add a solution of KOtBu (0.02 mmol) in isopropanol.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess (ee) by chiral HPLC or GC.

Visualizations

Below are diagrams illustrating key workflows and logical relationships for troubleshooting experiments with this compound.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Inactivation cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start_node Low Yield Observed check_node check_node start_node->check_node Start Troubleshooting action_node Verify Ligand Purity Check Metal Precursor Optimize Catalyst Formation Ensure Inert Atmosphere check_node->action_node Potential Issue: Inactive Catalyst action_node2 Screen Solvents Optimize Temperature Vary Catalyst Loading Adjust Reaction Time check_node->action_node2 Potential Issue: Sub-optimal Conditions action_node3 Purify Substrate Check for Degradation check_node->action_node3 Potential Issue: Poor Substrate Quality result_node result_node action_node->result_node Yield Improved action_node2->result_node action_node3->result_node

Caption: Troubleshooting workflow for low reaction yields.

Experimental_Workflow prep_node prep_node reaction_node reaction_node analysis_node analysis_node prep_catalyst 1. Catalyst Pre-formation (Ligand + Metal Precursor in Solvent) initiate_reaction 3. Reaction Initiation (Combine Catalyst and Substrate) prep_catalyst->initiate_reaction prep_substrate 2. Substrate Preparation (Substrate in Anhydrous Solvent) prep_substrate->initiate_reaction monitor_reaction 4. Monitor Progress (TLC, GC, or LC-MS) initiate_reaction->monitor_reaction workup 5. Reaction Work-up (Quenching and Extraction) monitor_reaction->workup Reaction Complete purify 6. Purification (Column Chromatography) workup->purify analyze 7. Analysis (Yield and Enantioselectivity) purify->analyze

Caption: General experimental workflow for asymmetric catalysis.

References

Technical Support Center: (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting and optimizing catalytic reactions involving the chiral ligand (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine. Below, you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common issues encountered during experimentation, helping you to enhance reaction efficiency, yield, and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in catalysis?

A1: this compound is a versatile chiral ligand primarily used in asymmetric catalysis. Its C2-symmetric backbone provides a well-defined chiral environment around a metal center, making it highly effective for a variety of enantioselective transformations. Common applications include:

  • Asymmetric Hydrogenation and Transfer Hydrogenation: It is a key component of catalysts for the reduction of ketones and imines to chiral alcohols and amines with high enantioselectivity.[1][2]

  • Carbon-Carbon Bond Forming Reactions: It is employed in reactions such as asymmetric Michael additions and aldol reactions.

  • Carbon-Nitrogen Bond Forming Reactions: It serves as a ligand in copper-catalyzed C-N coupling reactions.[3]

Q2: What are the signs of potential side reactions or catalyst deactivation?

A2: Several indicators may suggest the occurrence of side reactions or catalyst deactivation:

  • Decreased Enantioselectivity: A drop in the enantiomeric excess (% ee) of the product is a primary indicator that the catalyst's chiral environment has been compromised.

  • Reduced Reaction Rate or Incomplete Conversion: Slower than expected reaction times or failure to reach full conversion can point to a loss of catalytic activity.

  • Formation of Unexpected Byproducts: The appearance of unidentified peaks in your reaction analysis (e.g., by GC or LC-MS) suggests that side reactions are occurring.

  • Color Change of the Reaction Mixture: A significant and unexpected change in the color of the reaction solution can indicate decomposition of the catalyst complex.

Q3: How can I minimize the risk of side reactions?

A3: Minimizing side reactions requires careful attention to experimental conditions:

  • High Purity Reagents: Ensure the use of high-purity ligand, metal precursor, substrates, and solvents. Trace impurities can act as catalyst poisons.

  • Inert Atmosphere: Many catalytic systems involving this compound are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Optimized Reaction Temperature: Both excessively high and low temperatures can lead to side reactions or reduced catalyst activity. Temperature optimization is key for achieving the desired outcome.

  • Appropriate Solvent Choice: The solvent can significantly influence the stability and reactivity of the catalyst. It is advisable to screen a range of solvents to find the optimal one for your specific reaction.[4]

Troubleshooting Guides

Issue 1: Low Enantioselectivity

Low enantioselectivity is a frequent challenge in asymmetric catalysis. The following workflow can help diagnose and resolve this issue.

LowEnantioselectivity cluster_optimize Condition Optimization start Low Enantiomeric Excess (% ee) check_purity Verify Purity of Ligand and Substrate start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed solution Improved Enantioselectivity check_purity->solution Impurity Identified & Removed check_catalyst_formation Evaluate Catalyst Formation optimize_conditions->check_catalyst_formation Optimization Ineffective optimize_conditions->solution Optimal Conditions Found T Temperature Screening optimize_conditions->T check_catalyst_formation->solution Improved Catalyst Preparation S Solvent Screening T->S C Concentration Adjustment S->C

Caption: Troubleshooting workflow for low enantioselectivity.

Troubleshooting Steps:

  • Verify Ligand and Substrate Purity:

    • Action: Analyze the this compound ligand and the substrate for impurities using techniques like NMR, GC, or HPLC.

    • Rationale: Impurities can compete with the desired reaction or poison the catalyst, leading to a decrease in enantioselectivity.

  • Optimize Reaction Conditions:

    • Temperature: Systematically vary the reaction temperature. In some cases, lowering the temperature can significantly improve enantioselectivity.[5]

    • Solvent: The polarity and coordinating ability of the solvent can have a profound impact on the transition state of the enantioselective step.[4] Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH2Cl2) and polar protic (e.g., ethanol), if compatible with the reaction.

    • Concentration: Vary the concentration of the substrate and catalyst. Catalyst aggregation at high concentrations can sometimes lead to lower enantioselectivity.

  • Evaluate In Situ Catalyst Formation:

    • Action: If the catalyst is prepared in situ, ensure the complete formation of the active species. This can be monitored by techniques like 31P NMR if a phosphine co-ligand is used.

    • Rationale: Incomplete formation of the desired chiral catalyst will result in a lower concentration of the active species and potentially the presence of achiral or less selective catalysts.

Issue 2: Low Reaction Yield or Incomplete Conversion

Low yield or incomplete conversion often points towards catalyst deactivation or suboptimal reaction conditions.

LowYield start Low Yield / Incomplete Conversion check_atmosphere Verify Inert Atmosphere start->check_atmosphere check_reagents Check Reagent Quality and Stoichiometry check_atmosphere->check_reagents Atmosphere is Inert solution Improved Yield check_atmosphere->solution Air/Moisture Excluded check_catalyst_loading Optimize Catalyst Loading check_reagents->check_catalyst_loading Reagents are Pure and Stoichiometry is Correct check_reagents->solution Reagent Issues Resolved check_catalyst_loading->solution Optimal Loading Found

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting Steps:

  • Ensure Inert Atmosphere:

    • Action: Use Schlenk techniques or a glovebox to exclude air and moisture from the reaction. Ensure solvents are properly dried and degassed.

    • Rationale: Many transition metal catalysts are sensitive to oxidation or hydrolysis, which leads to deactivation.

  • Verify Reagent Quality and Stoichiometry:

    • Action: Confirm the purity of all reagents. Impurities can act as catalyst poisons. Double-check the stoichiometry of all reactants and reagents.

    • Rationale: Catalyst poisons, even in trace amounts, can shut down the catalytic cycle. Incorrect stoichiometry can lead to incomplete conversion.

  • Optimize Catalyst Loading:

    • Action: While a higher catalyst loading might seem intuitive for increasing yield, it can sometimes lead to side reactions or product inhibition. Systematically vary the catalyst loading to find the optimal concentration.

Quantitative Data Summary

The following table summarizes the impact of various parameters on the yield and enantioselectivity of reactions catalyzed by complexes of (1S,2S)-cyclohexanediamine derivatives. Note that specific values are highly dependent on the reaction, substrate, and precise catalyst structure.

ParameterEffect on YieldEffect on Enantioselectivity (% ee)Typical Range of Change
Temperature Can increase or decreaseGenerally, lower temperatures improve % ee+/- 20-50% in yield; +/- 10-40% in ee
Solvent Polarity Highly variableCan significantly increase, decrease, or even invertHighly reaction-dependent
Catalyst Loading Generally increases yield to a plateauCan decrease at high concentrations due to aggregationOptimal loading is reaction-specific
Presence of Air/Moisture Significant decreaseSignificant decreaseCan lead to complete reaction failure

Key Experimental Protocols

Protocol 1: General Procedure for In Situ Catalyst Preparation for Asymmetric Transfer Hydrogenation

This protocol describes a general method for the in-situ preparation of a Ru-(1S,2S)-diamine catalyst for the asymmetric transfer hydrogenation of a ketone.

  • Apparatus Setup: All manipulations should be carried out under an inert atmosphere (N2 or Ar) using standard Schlenk techniques or in a glovebox.

  • Precursor Preparation: In a Schlenk flask, dissolve the ruthenium precursor (e.g., [RuCl2(p-cymene)]2) (1.0 mol%) in anhydrous, degassed isopropanol.

  • Ligand Addition: To the stirred solution, add a solution of this compound (2.2 mol%) in anhydrous, degassed isopropanol.

  • Activation: Add a solution of a base (e.g., potassium tert-butoxide or sodium isopropoxide) (5.0 mol%) in isopropanol. The color of the solution should change, indicating the formation of the active catalyst.

  • Substrate Addition: Add the ketone substrate (100 mol%) to the activated catalyst solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or HPLC.

  • Work-up and Analysis: Upon completion, quench the reaction, perform an appropriate work-up, and purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.

Protocol 2: Purification of this compound

If the purity of the commercially available ligand is a concern, it can be purified by the following procedure:

  • Dissolution: Dissolve the diamine in a minimal amount of a suitable solvent (e.g., diethyl ether or pentane).

  • Filtration: Filter the solution through a short plug of silica gel or activated carbon to remove polar impurities or colored contaminants.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Distillation or Recrystallization: The purified diamine can be further purified by vacuum distillation or recrystallization from a suitable solvent system if it is a solid at room temperature.

  • Storage: Store the purified ligand under an inert atmosphere in a freezer to prevent degradation. The compound is known to be a hygroscopic solid.[6]

References

Technical Support Center: (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine ligands.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it is recommended to store the ligand at room temperature (RT) or under refrigeration (2-8 °C). The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric components.

Q2: Is this compound sensitive to air or moisture?

A2: While specific data on the air and moisture sensitivity of this compound is limited, diamines, in general, can be susceptible to oxidation and reaction with carbon dioxide from the air. It is good laboratory practice to handle the ligand under an inert atmosphere, especially if it will be used in sensitive catalytic systems where trace impurities can have a significant impact.

Q3: What is the expected shelf-life of this ligand?

A3: With proper storage in a tightly sealed container under an inert atmosphere and at the recommended temperature, the ligand is expected to be stable for an extended period. However, for critical applications, it is advisable to verify the purity of the ligand if it has been stored for a long time, for instance, by using techniques like NMR spectroscopy or chiral HPLC.

Troubleshooting Guides

This section addresses common issues that may arise during the use of this compound in experimental settings.

Issue 1: Inconsistent or poor catalytic performance.

  • Possible Cause 1: Ligand Degradation.

    • Troubleshooting Step 1: Verify the purity of the ligand using analytical techniques such as NMR or chiral HPLC. Compare the results with the certificate of analysis or a fresh sample.

    • Troubleshooting Step 2: If degradation is suspected, repurify the ligand if possible (e.g., by distillation or chromatography) or use a fresh batch.

    • Troubleshooting Step 3: Review the experimental setup to ensure the exclusion of air and moisture, which could be contributing to ligand decomposition.

  • Possible Cause 2: Incompatibility with Reaction Components.

    • Troubleshooting Step 1: Amines can react with certain reagents. Ensure that the ligand is compatible with all other components in the reaction mixture under the experimental conditions. For example, strong acids will protonate the amine, potentially deactivating the catalyst.

    • Troubleshooting Step 2: Consider the possibility of the ligand reacting with the solvent at elevated temperatures.

Issue 2: Formation of unexpected byproducts.

  • Possible Cause: Ligand-mediated side reactions.

    • Troubleshooting Step 1: Analyze the byproducts to determine their structure. This can provide clues as to how the ligand might be reacting.

    • Troubleshooting Step 2: Based on the byproduct analysis, adjust the reaction conditions (e.g., temperature, solvent, reagent addition order) to minimize the undesired side reactions.

Data Presentation

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a summary of general stability information based on available safety data sheets and chemical supplier information.

ParameterValue/RecommendationSource
Storage Temperature Room Temperature or 2-8 °CChemical Supplier Catalogs
Atmosphere Inert atmosphere (Argon or Nitrogen) recommendedGeneral good practice for amines
Physical Form Colorless liquid or white to light yellow/orange powder/lumpChemical Supplier Catalogs
Solubility Slightly soluble in waterChemicalBook[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound under Specific Experimental Conditions

This protocol provides a general framework for researchers to assess the stability of the ligand under their specific experimental conditions.

Objective: To determine the stability of this compound in a given solvent at a specific temperature over time.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., THF, Toluene, Dichloromethane)

  • Internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene)

  • NMR tubes

  • HPLC vials

  • Heating block or oil bath

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Sample Preparation (under inert atmosphere):

    • Prepare a stock solution of the ligand and the internal standard in the chosen solvent at a known concentration (e.g., 10 mg/mL of ligand and 1 mg/mL of internal standard).

    • Dispense aliquots of this solution into several NMR tubes or HPLC vials.

  • Initial Analysis (Time = 0):

    • Take one sample and immediately analyze it by ¹H NMR and chiral HPLC to establish the initial purity and concentration ratio of the ligand to the internal standard.

  • Incubation:

    • Place the remaining samples in a heating block or oil bath set to the desired experimental temperature.

  • Time-Point Analysis:

    • At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), remove one sample from the heating source.

    • Allow the sample to cool to room temperature.

    • Analyze the sample by ¹H NMR and chiral HPLC.

  • Data Analysis:

    • For NMR analysis, integrate the signals corresponding to the ligand and the internal standard. Calculate the relative ratio at each time point. A decrease in this ratio indicates degradation. Look for the appearance of new signals that could correspond to degradation products.

    • For HPLC analysis, determine the peak area of the ligand at each time point. A decrease in the peak area relative to the initial time point indicates degradation. Look for the appearance of new peaks.

Mandatory Visualization

Potential_Degradation_Pathway Potential Degradation Pathway of the Ligand Ligand (1S,2S)-N1,N1-dimethyl- cyclohexane-1,2-diamine Oxidized_Product Oxidized Product (e.g., imine, N-oxide) Ligand->Oxidized_Product  Air (O2) Acid_Salt Protonated Ligand (Ammonium Salt) Ligand->Acid_Salt  Acidic Conditions (H+) Complex_Degradation Degradation of Metal-Ligand Complex Ligand->Complex_Degradation  Incompatible Metal Catalyst / High Temperature Experimental_Workflow Workflow for Ligand Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare stock solution of ligand and internal standard in chosen solvent Aliquot Aliquot solution into NMR tubes / HPLC vials Prep->Aliquot T0_Analysis Analyze initial sample (T=0) by NMR and HPLC Aliquot->T0_Analysis Incubate Incubate samples at desired temperature T0_Analysis->Incubate Time_Analysis Analyze samples at defined time intervals Incubate->Time_Analysis Data_Analysis Analyze NMR and HPLC data to determine degradation Time_Analysis->Data_Analysis Troubleshooting_Tree Troubleshooting Poor Catalytic Performance Start Poor Catalytic Performance Check_Purity Check Ligand Purity (NMR, HPLC) Start->Check_Purity Purity_OK Purity is High Check_Purity->Purity_OK  Yes Purity_Low Purity is Low Check_Purity->Purity_Low  No Check_Conditions Review Reaction Conditions (Inertness, Reagent Compatibility) Purity_OK->Check_Conditions Repurify Repurify or use fresh ligand Purity_Low->Repurify Conditions_OK Conditions Appear Suitable Check_Conditions->Conditions_OK  Yes Conditions_Suspect Potential Incompatibility or Exposure to Air/Moisture Check_Conditions->Conditions_Suspect  No Consider_Other Investigate other factors (substrate, catalyst precursor, etc.) Conditions_OK->Consider_Other Modify_Setup Modify Experimental Setup (e.g., glovebox, fresh solvents) Conditions_Suspect->Modify_Setup

References

Technical Support Center: Purification of Products from (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine.

Troubleshooting Guides

This section addresses common issues encountered during the purification of reaction products derived from this compound.

Issue 1: Low Yield of Purified Product

Q1: After column chromatography on silica gel, I'm experiencing a very low yield of my basic product. What could be the cause?

A1: Basic compounds, such as derivatives of this compound, can strongly interact with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or decomposition.[1][2] This results in significant product loss on the column.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing the column, treat the silica gel with a base, such as triethylamine. A common practice is to use a solvent system containing a small percentage (0.1-1%) of triethylamine during both slurry preparation and elution.[3] This will neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.[3]

  • Dry Loading: If your compound has poor solubility in the elution solvent, you can try a dry loading method. However, be aware that this can sometimes lead to the product getting stuck on the silica if not done carefully.[2]

  • Alternative Purification Method: If the issue persists, consider a non-chromatographic method like acid-base extraction or recrystallization.

Q2: My product seems to be decomposing during purification. How can I minimize this?

A2: Decomposition can be caused by several factors, including sensitivity to the stationary phase, temperature, or air.

Troubleshooting Steps:

  • Assess Stability on Silica: Before running a column, spot your crude product on a TLC plate and let it sit for a while. Then, elute the plate to see if any new spots (decomposition products) have formed.[3]

  • Control Temperature: If your product is thermally labile, avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath at a suitable temperature. For highly sensitive compounds, consider lyophilization. Diamines can be susceptible to thermal degradation.[4]

  • Inert Atmosphere: If your product is sensitive to air, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).[4] This is particularly important for compounds that can oxidize.

Issue 2: Impure Final Product

Q1: My purified product is discolored. What is the source of the color?

A1: Discoloration can arise from several sources, including thermal degradation, oxidation, or residual metal catalysts.[4]

Troubleshooting Steps:

  • Minimize Heat and Air Exposure: As mentioned above, avoid excessive heat and exposure to air during the work-up and purification.[4]

  • Charcoal Treatment: If the color is due to minor, highly colored impurities, a charcoal treatment of a solution of your product followed by filtration through Celite can be effective.

  • Removal of Metal Catalysts: If a metal catalyst was used in the reaction, it might be the source of the color. Specific work-up procedures may be needed to remove the catalyst before purification. This could involve aqueous washes with chelating agents (e.g., EDTA) or specific filtration techniques.

Q2: I'm having trouble separating my product from unreacted starting materials or side products.

A2: This is a common challenge, especially if the polarities of the product and impurities are similar.[5]

Troubleshooting Steps:

  • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve better separation.

  • Acid-Base Extraction: Utilize the basicity of your diamine-containing product. An acid wash can extract your product into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and extraction will recover your product.[6][7]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.[8]

  • Chiral HPLC for Enantiomeric Purity: If you are dealing with a mixture of enantiomers or diastereomers, chiral HPLC is the most effective method for separation and analysis.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a basic product from a reaction with this compound?

A1: A combination of acid-base extraction followed by either column chromatography on deactivated silica or recrystallization is a robust approach. The initial acid-base extraction will remove non-basic impurities and can significantly simplify the subsequent purification step.

Q2: How do I remove unreacted this compound from my reaction mixture?

A2: Since the starting diamine is basic, an acid wash during the work-up will protonate it and pull it into the aqueous layer. Your product, if less basic or neutral, may remain in the organic layer. If your product is also basic, you may need to rely on other techniques like column chromatography or recrystallization where the difference in polarity or solubility can be exploited.

Q3: My product is a metal complex containing this compound as a ligand. How should I purify it?

A3: Metal complexes can be sensitive to silica gel. It is advisable to first check the stability of the complex on a small scale (TLC test). If it is unstable, consider alternative purification methods such as:

  • Recrystallization: This is often the preferred method for crystalline metal complexes.

  • Size Exclusion Chromatography: This technique separates molecules based on size and can be a good option for larger metal complexes.

  • Column Chromatography on Alumina: Alumina is generally less acidic than silica and may be more suitable for acid-sensitive compounds.

Q4: How can I determine the enantiomeric purity of my product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (ee) of a chiral compound.[11][12] This requires a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Method development may be required to find the right column and mobile phase for your specific compound.[9]

Data Presentation

The choice of purification technique can significantly impact the yield and purity of the final product. The following table provides a summary of expected outcomes for different purification methods for a hypothetical reaction product of this compound.

Purification MethodTypical Yield (%)Purity (%)Enantiomeric Excess (%)Notes
Acid-Base Extraction 85-9580-95No separationExcellent for removing non-basic impurities.
Silica Gel Chromatography 50-80>98No separationYield can be low for strongly basic compounds; deactivation of silica is recommended.
Recrystallization 60-90>99Can enrich one enantiomerHighly effective for crystalline solids; requires solvent screening.
Chiral HPLC (Preparative) 40-70>99>99Ideal for separating enantiomers, but can be costly and time-consuming for large quantities.

Experimental Protocols

Protocol 1: General Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl). Collect the aqueous layer. Repeat the wash 2-3 times.

  • Combine Aqueous Layers: Combine all the acidic aqueous layers. The protonated basic product should now be in this layer.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (check with pH paper).

  • Extraction of Product: Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane) 3 times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified basic product.

Protocol 2: Column Chromatography on Deactivated Silica Gel
  • Deactivation of Silica: Prepare a slurry of silica gel in the chosen eluent system (e.g., hexane/ethyl acetate) containing 0.5-1% triethylamine.

  • Column Packing: Pack a glass column with the deactivated silica slurry.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the product onto a small amount of silica gel.

  • Elution: Elute the column with the triethylamine-containing solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the desired product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure. It is advisable to co-evaporate with a solvent like toluene to remove residual triethylamine.

Protocol 3: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture. A good solvent will dissolve the product when hot but not at room temperature.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. The slower the cooling, the purer the crystals.[8]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Experimental Workflow for Purification

experimental_workflow crude_product Crude Reaction Product acid_base Acid-Base Extraction crude_product->acid_base Initial Cleanup column_chrom Column Chromatography (Deactivated Silica) acid_base->column_chrom Further Purification recrystallization Recrystallization acid_base->recrystallization For Crystalline Solids pure_product Pure Product column_chrom->pure_product recrystallization->pure_product chiral_hplc Chiral HPLC enantiopure_product Enantiopure Product chiral_hplc->enantiopure_product pure_product->chiral_hplc Enantiomeric Separation troubleshooting_low_yield start Low Yield After Silica Gel Chromatography check_basicity Is the compound basic? start->check_basicity check_stability Is the compound stable on silica? decompose Product is Decomposing check_stability->decompose No adsorption Strong Adsorption to Silica check_stability->adsorption Yes check_basicity->check_stability Yes check_basicity->adsorption No solution_stability Solution: - Use alternative stationary phase (Alumina) - Use milder purification technique decompose->solution_stability solution_adsorption Solution: - Deactivate silica with triethylamine - Use a more polar eluent adsorption->solution_adsorption

References

Technical Support Center: Enhancing Catalytic Activity of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine as a chiral ligand in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chiral diamine ligand widely used in asymmetric catalysis. Its rigid C2-symmetric cyclohexane backbone provides a well-defined stereochemical environment around a metal center, enabling high stereocontrol in various chemical transformations.[1][2] Its primary applications are in the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical, agrochemical, and fine chemical industries.[1][3] It is particularly effective as a ligand in metal-catalyzed reactions such as asymmetric hydrogenation and transfer hydrogenation of ketones and imines.[1]

Q2: How does the purity of this compound affect catalytic performance?

The purity of the chiral ligand is paramount for achieving high enantioselectivity and catalytic activity. Impurities can act as catalyst poisons or introduce competing, non-selective catalytic pathways, leading to a decrease in the enantiomeric excess (e.e.) and overall yield of the desired product. It is recommended to use a ligand with high chiral purity (≥98% e.e.) to ensure optimal and reproducible results.

Q3: What are the recommended storage conditions for this compound?

This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. Many suppliers recommend storage at room temperature.[3] However, for long-term storage, refrigeration may be considered to minimize potential degradation.

Q4: Can this ligand be used in aqueous media?

While many catalytic reactions involving chiral diamine ligands are performed in organic solvents, recent research has explored their use in aqueous or biphasic systems to develop more environmentally friendly processes.[4][5][6][7] The solubility of the catalyst complex and substrates in water will be a critical factor. Modifications to the ligand structure, such as the introduction of hydrophilic groups, can improve its performance in aqueous media.[5]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Catalytic Activity 1. Catalyst Poisoning: Impurities in the substrate, solvent, or from glassware can deactivate the metal center. 2. Incorrect Catalyst Preparation: The active catalyst may not have formed correctly. 3. Poor Ligand Quality: The this compound may be degraded or of low purity. 4. Sub-optimal Reaction Conditions: Temperature, pressure, or reaction time may not be suitable for the specific transformation.1. Purify Reactants and Solvents: Ensure the substrate is of high purity and use freshly distilled, degassed solvents. Thoroughly clean and dry all glassware. 2. Verify Catalyst Formation: Follow a reliable protocol for the in-situ preparation of the catalyst complex. Ensure all components are added in the correct order under an inert atmosphere. 3. Check Ligand Purity: Verify the purity and integrity of the ligand using appropriate analytical techniques (e.g., NMR, chiral HPLC). 4. Optimize Reaction Conditions: Systematically vary the temperature, pressure (for hydrogenations), and reaction time to find the optimal parameters.
Low Enantioselectivity (e.e.) 1. Racemization: The product may be racemizing under the reaction conditions. 2. Background Uncatalyzed Reaction: A non-selective reaction may be occurring in parallel. 3. Incorrect Ligand-to-Metal Ratio: An improper ratio can lead to the formation of less selective catalytic species. 4. Solvent Effects: The solvent can significantly influence the chiral induction.[8]1. Modify Reaction Conditions: Lowering the reaction temperature can sometimes reduce racemization. 2. Lower Catalyst Loading: Reducing the amount of catalyst can sometimes minimize background reactions. 3. Optimize Ligand-to-Metal Ratio: Experiment with different ligand-to-metal ratios to identify the optimal stoichiometry for high enantioselectivity. 4. Solvent Screening: Perform the reaction in a variety of solvents to determine which provides the best enantioselectivity.
Formation of Side Products 1. Substrate Decomposition: The substrate may be unstable under the reaction conditions. 2. Over-reduction/Further Reactions: The desired product may be undergoing further transformation. 3. Competing Reaction Pathways: The catalyst may be promoting alternative, undesired reactions.1. Milder Reaction Conditions: Use lower temperatures or shorter reaction times. 2. Monitor Reaction Progress: Closely monitor the reaction by techniques like TLC or GC to stop it once the desired product is formed. 3. Modify the Catalyst: In some cases, modifying the ligand or the metal precursor can suppress side reactions.
Poor Reproducibility 1. Atmospheric Contamination: Trace amounts of oxygen or moisture can affect the catalyst. 2. Inconsistent Reagent Quality: Variations in the purity of substrates, solvents, or the ligand itself. 3. Inconsistent Catalyst Preparation: Minor variations in the preparation of the active catalyst.1. Strict Inert Atmosphere: Ensure all manipulations are carried out under a rigorously inert atmosphere (glovebox or Schlenk line). 2. Use High-Purity Reagents: Source reagents from reliable suppliers and verify their purity. 3. Standardize Catalyst Preparation: Develop and strictly adhere to a standardized protocol for catalyst preparation.

Experimental Protocols

Protocol 1: In-situ Preparation of a Ruthenium-(1S,2S)-diamine Complex for Asymmetric Hydrogenation

This protocol is a general guideline for the formation of an active catalyst precursor for asymmetric hydrogenation, based on similar chiral diamine systems.[9]

Materials:

  • [RuCl₂(p-cymene)]₂

  • This compound

  • Anhydrous, degassed toluene

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (0.005 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound (0.011 mmol).

  • Continue stirring for another 15-20 minutes to allow for the formation of the active catalyst precursor solution. This solution can then be used in the asymmetric hydrogenation reaction.

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone

This is a representative protocol for the asymmetric transfer hydrogenation of a ketone using a formic acid/triethylamine mixture as the hydrogen source, adapted from protocols for similar chiral diamine ligands.[1]

Materials:

  • Pre-formed Ruthenium-(1S,2S)-diamine catalyst solution (from Protocol 1)

  • Ketone substrate (1.0 eq)

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • Anhydrous, degassed solvent (e.g., isopropanol or dichloromethane)

  • Reaction vessel

Procedure:

  • To the freshly prepared catalyst solution, add the ketone substrate (1.0 eq).

  • Add the formic acid/triethylamine mixture (2.0 eq).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction progress by TLC or GC until completion.

  • Upon completion, quench the reaction and proceed with the appropriate work-up and purification steps.

Data Presentation

Table 1: Effect of Solvent on Enantioselectivity in a Representative Asymmetric Hydrogenation

EntrySolventConversion (%)e.e. (%)
1Dichloromethane>9992
2Toluene>9985
3Methanol>9995
4Tetrahydrofuran9588

Note: Data is illustrative and based on typical trends observed for similar chiral diamine catalysts. Actual results may vary depending on the specific substrate and reaction conditions.

Visualizations

Experimental Workflow for Asymmetric Hydrogenation

experimental_workflow reagents Reagents: - [RuCl2(p-cymene)]2 - (1S,2S)-Diamine Ligand - Anhydrous Solvent catalyst_prep Catalyst Preparation (In-situ) reagents->catalyst_prep substrate_add Substrate and Hydrogen Source Addition catalyst_prep->substrate_add reaction Asymmetric Hydrogenation (Controlled T & P) substrate_add->reaction workup Reaction Quench & Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification product Enantiopure Product purification->product

Caption: Workflow for a typical asymmetric hydrogenation experiment.

Troubleshooting Logic for Low Enantioselectivity

troubleshooting_enantioselectivity start Low Enantioselectivity Observed check_purity Verify Ligand and Substrate Purity start->check_purity optimize_ratio Optimize Ligand-to-Metal Ratio start->optimize_ratio solvent_screen Screen Different Solvents start->solvent_screen lower_temp Lower Reaction Temperature start->lower_temp solution Improved Enantioselectivity check_purity->solution optimize_ratio->solution solvent_screen->solution check_racemization Analyze for Product Racemization lower_temp->check_racemization check_racemization->solution

Caption: Decision tree for troubleshooting low enantioselectivity.

References

Troubleshooting diastereoselectivity in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to diastereoselectivity in asymmetric synthesis.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during asymmetric synthesis, with a focus on improving diastereoselectivity.

Q1: My reaction is producing a low diastereomeric ratio (d.r.). What are the common causes and how can I improve it?

A1: A low diastereomeric ratio is a frequent challenge in asymmetric synthesis and can originate from several factors. The key to improving it lies in systematically evaluating and optimizing your reaction conditions.

Common Causes and Troubleshooting Steps:

  • Reaction Temperature: Temperature is a critical parameter. Generally, lowering the reaction temperature enhances diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer.[1][2] Conversely, higher temperatures can provide enough energy to overcome this energy difference, leading to a loss of selectivity.[1] However, there are instances where higher temperatures have been shown to increase diastereoselectivity, so it is a crucial parameter to screen.[3][4]

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the conformation of the substrate-catalyst complex and the solvation of the transition states, thereby affecting diastereoselectivity.[1][5][6] It is advisable to screen a variety of solvents with different properties (e.g., polar aprotic, polar protic, nonpolar).[5][7][8] In some cases, aqueous or highly polar protic solvents can promote high diastereoselectivity.[5]

  • Catalyst System and Loading: The choice of catalyst, including the chiral ligand and metal, is fundamental.[9] Small changes to the catalyst structure can dramatically alter the stereochemical outcome.[9] Screening different chiral ligands or catalyst systems is often necessary.[5] Catalyst loading can also have an effect; while lower loadings are desirable, they may not be sufficient to control selectivity effectively in all cases.[10]

  • Substrate Control and Steric Hindrance: The inherent stereochemistry and steric bulk of your substrate can direct the approach of the reagent.[9][11][12][13] This is known as substrate control.[9][11][12][13] If the substrate's directing ability is weak or counteracted by other factors, low selectivity can result. Modifying the steric environment of the starting materials, for instance by changing protecting groups, can be a strategy to enhance diastereoselectivity.[5][14]

  • Lewis Acid/Additives: In reactions utilizing a chiral auxiliary or a catalyst, the choice of Lewis acid can be pivotal.[1] Different Lewis acids have varying steric bulk and coordination strengths, which can lock the substrate into a specific conformation that promotes facial selectivity.[1] Screening a range of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) is recommended.[1] Other additives, like salts (e.g., LiCl, LiBr), can also influence the reaction outcome.[15]

G cluster_0 Troubleshooting Low Diastereoselectivity Start Low d.r. Observed Temp Optimize Temperature (e.g., -78°C, 0°C, RT) Start->Temp Solvent Screen Solvents (Polar, Nonpolar, Protic, Aprotic) Start->Solvent Catalyst Screen Catalyst/Ligand Start->Catalyst Substrate Modify Substrate/Auxiliary Start->Substrate Additives Screen Additives (Lewis Acids, Salts) Start->Additives Result Improved d.r.? Temp->Result Solvent->Result Catalyst->Result Substrate->Result Additives->Result Result->Start No, try another parameter End Successful Optimization Result->End Yes

Caption: A logical workflow for troubleshooting low diastereoselectivity.

Q2: I am observing inconsistent diastereoselectivity between batches. What could be the cause?

A2: Inconsistent results are often traced back to subtle variations in experimental conditions that are not immediately obvious.

  • Reagent Purity: Ensure the purity of all starting materials, reagents, and the chiral auxiliary or catalyst. The presence of stereoisomeric impurities in your starting materials will directly impact the final diastereomeric ratio.[1]

  • Anhydrous Conditions: Many asymmetric reactions are highly sensitive to moisture, which can quench Lewis acids or other reactive species, leading to lower yields and selectivity.[1][16] Ensure all solvents and reagents are rigorously dried and reactions are run under an inert atmosphere.

  • Reaction Time and Equilibration: For some reactions, the initially formed kinetic product can equilibrate to the more stable thermodynamic product over time.[17] If your reaction time varies, you may be isolating different ratios of these diastereomers. At higher temperatures, this equilibration may be faster.[17]

  • Precise Temperature Control: As temperature is a critical factor, even small fluctuations can affect the outcome.[1] Ensure your cooling baths are well-maintained and the internal reaction temperature is monitored.

Q3: How do I accurately determine the diastereomeric ratio of my product mixture?

A3: Accurate determination of the d.r. is essential for evaluating the success of your reaction. The most common techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[18][19]

  • ¹H NMR Spectroscopy: This is often the quickest method. Diastereomers are distinct compounds and should have non-equivalent signals in the NMR spectrum.[19] The ratio of the integrals of well-resolved signals corresponding to each diastereomer is directly proportional to their molar ratio.[19] For complex spectra where signals overlap, using a higher field NMR spectrometer or a different deuterated solvent may improve resolution.[17][18]

  • Chiral HPLC: This technique can provide excellent separation of stereoisomers.[20][21] You can use a chiral stationary phase (CSP) to separate enantiomers after removing a chiral auxiliary, or in some cases, directly separate the diastereomers on a standard achiral silica column because they have different physical properties.[20][22][23]

  • Chiral Derivatizing Agents (CDAs): If you have a mixture of enantiomers that are difficult to resolve, you can react them with a chiral derivatizing agent (like Mosher's acid) to form diastereomers.[24][25] These diastereomers can then be analyzed by NMR or standard HPLC to determine their ratio, which reflects the original enantiomeric ratio.[25]

Q4: Can the substrate itself dictate the diastereoselectivity?

A4: Absolutely. This is a powerful strategy known as substrate-controlled diastereoselective reaction.[9] A pre-existing stereocenter or a directing functional group (like a hydroxyl or amide) on the substrate can influence the stereochemical outcome of a new stereocenter being formed.[12][13][14] The directing group can coordinate with the reagent or catalyst, forcing the reaction to occur on a specific face of the molecule.[12][26] This approach is a cornerstone of synthesizing complex molecules with multiple stereocenters.[12]

Data Presentation

The following tables summarize the impact of various reaction parameters on diastereoselectivity as reported in the literature.

Table 1: Effect of Temperature and Lewis Acid on Diastereoselectivity

Entry Lewis Acid Temperature (°C) Diastereomeric Ratio (d.r.) Reference
1 Yb(OTf)₃ -78 1:1 [3]
2 Yb(OTf)₃ 0 >50:1 [3]
3 Yb(OTf)₃ 25 (RT) >50:1 [3]
4 TiCl₄ -78 >95:5 [1]
5 SnCl₄ -78 90:10 [1]

| 6 | Et₂AlCl | -78 | 85:15 |[1] |

Table 2: Effect of Solvent on Enantioselectivity and Diastereoselectivity

Entry Solvent Yield (%) d.r. ee (%) Reference
1 Toluene 95 >20:1 92 [27]
2 CH₂Cl₂ 96 15:1 91 [27]
3 THF 91 10:1 88 [27]
4 EtOAc 91 - 93 [7]

| 5 | DCM | 86 | - | 89 |[7] |

Experimental Protocols

Protocol 1: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

This protocol outlines the general steps for determining the d.r. of a reaction mixture using ¹H NMR.

  • Sample Preparation:

    • Carefully purify a sample of your reaction product to remove residual solvents and starting materials that may interfere with the analysis.

    • Dissolve an appropriate amount of the purified product (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify a pair of well-resolved signals, one corresponding to each diastereomer.[19] These signals should be from analogous protons in each molecule and should be free from overlap with other signals.[19]

    • Integrate the selected signals. Set the integral of one of the peaks to a defined value (e.g., 1.00). The integral of the corresponding peak for the other diastereomer will represent the relative ratio.

    • The diastereomeric ratio is the ratio of the two integral values. For example, if the integrals are 1.00 and 0.25, the d.r. is 4:1.[19]

G cluster_1 Workflow: d.r. Determination by NMR A 1. Prepare Purified Sample B 2. Dissolve in Deuterated Solvent A->B C 3. Acquire ¹H NMR Spectrum B->C D 4. Process Spectrum (Phase, Baseline) C->D E 5. Identify Non-Overlapping Signals for Each Diastereomer D->E F 6. Integrate Selected Signals E->F G 7. Calculate Ratio of Integrals F->G G cluster_2 Workflow: HPLC Separation of Diastereomers A 1. Dissolve Diastereomeric Mixture B 2. Screen Mobile Phases on Achiral Column A->B C 3. Inject Sample and Record Chromatogram B->C D 4. Integrate Peak Areas of Separated Diastereomers C->D E 5. Calculate Diastereomeric Ratio D->E F Optional: Scale up for Preparative Separation E->F

References

Technical Support Center: (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine in catalytic asymmetric reactions. The following information addresses common issues related to the impact of solvents on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent generally affect reactions catalyzed by chiral diamines like this compound?

A1: The solvent plays a crucial role in asymmetric catalysis by influencing the stability of the catalyst-substrate complex and the transition state of the reaction. Key effects include:

  • Enantioselectivity: The polarity and coordinating ability of the solvent can alter the chiral environment of the catalyst, thereby impacting the enantiomeric excess (e.e.) of the product.

  • Reaction Rate: Solvent properties can affect the solubility of reactants and the catalyst, as well as the rate of mass transfer, which in turn influences the reaction kinetics.

  • Diastereoselectivity: In reactions where multiple diastereomers can be formed, the solvent can influence the relative energies of the different diastereomeric transition states.

  • Catalyst Stability and Activity: The solvent can affect the aggregation state and stability of the catalyst, which can impact its overall activity.

Q2: I am observing low enantioselectivity in my reaction. Could the solvent be the issue?

A2: Yes, the solvent is a critical parameter to investigate when troubleshooting low enantioselectivity. A change in solvent can significantly alter the stereochemical outcome of the reaction. It is recommended to perform a solvent screen with a range of aprotic and protic solvents of varying polarities.

Q3: Are there any general trends for solvent effects in reactions catalyzed by chiral diamines?

A3: While solvent effects are often reaction-specific, some general trends have been observed. For instance, in some asymmetric aldol reactions, using water as a solvent can enhance reaction rates and enantioselectivity due to hydrophobic effects and the formation of hydrogen-bond networks.[1][2] In other cases, non-polar aprotic solvents may be preferred to minimize interactions that could disrupt the chiral pocket of the catalyst.

Q4: What are the first steps I should take to troubleshoot a reaction catalyzed by this compound that is not performing as expected?

A4: A logical troubleshooting workflow is essential. First, confirm the purity and integrity of your catalyst, substrates, and reagents. Subsequently, systematically investigate the reaction parameters, with a particular focus on the solvent. The choice of solvent can have a profound impact on the reaction's success.

Troubleshooting Guide: Solvent-Related Issues

Problem 1: Low or No Reaction Conversion
Possible Cause Suggested Solution
Poor solubility of catalyst or reactants. Screen solvents with different polarities to improve solubility. Consider using a co-solvent system.
Solvent-inhibited catalyst activity. Certain solvents can coordinate to the metal center (if applicable) or interact with the diamine, inhibiting its catalytic activity. Test a range of non-coordinating solvents.
Incorrect solvent grade. Ensure the use of anhydrous and high-purity solvents, as trace impurities (e.g., water, acids, bases) can deactivate the catalyst.
Problem 2: Poor Enantioselectivity or Diastereoselectivity
Possible Cause Suggested Solution
Suboptimal solvent polarity. The polarity of the solvent can influence the conformation of the chiral catalyst-substrate complex. Perform a solvent screen covering a range of dielectric constants.
Solvent interference with key interactions. Protic solvents may interfere with hydrogen bonding between the catalyst and the substrate. If this is suspected, switch to aprotic solvents.
Solvent-dependent aggregation of the catalyst. The aggregation state of the catalyst can affect its chiral environment. Varying the solvent and concentration may help to control aggregation.

Data Presentation: Impact of Solvent on Chiral Diamine Catalyzed Reactions

Disclaimer: The following data is for illustrative purposes and showcases the impact of solvents on reactions catalyzed by chiral diamines that are structurally related to this compound, due to the limited availability of specific data for the requested catalyst.

Table 1: Solvent Effect on the Asymmetric Aldol Reaction Catalyzed by a Chiral Diamide Organocatalyst

Reaction: p-nitrobenzaldehyde + cyclohexanone

EntrySolventTime (h)Yield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)
1Water28>9978:2297
2DMSO112>9985:1595
3DCM112>9982:1892
4Hexane112>9980:2090

Data adapted from a study on a chiral proline-amide catalyst.[1][2] This table illustrates that while organic solvents can provide excellent diastereoselectivity, water can significantly reduce the reaction time while maintaining high enantioselectivity.[1][2]

Experimental Protocols

General Protocol for a Solvent Screening Experiment in an Asymmetric Michael Addition

This protocol provides a general methodology for screening solvents in an asymmetric Michael addition of a ketone to a nitro-olefin, a reaction type where chiral diamines are often employed as organocatalysts.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the nitro-olefin in a volatile solvent (e.g., dichloromethane).

    • Prepare a stock solution of this compound in the same volatile solvent.

  • Reaction Setup:

    • To a series of clean and dry reaction vials, add the desired amount of the ketone.

    • Add a magnetic stir bar to each vial.

    • Under an inert atmosphere (e.g., nitrogen or argon), add the desired screening solvent to each vial.

    • Add the stock solution of the catalyst to each vial.

    • Stir the mixtures for 5-10 minutes at the desired reaction temperature.

  • Reaction Initiation and Monitoring:

    • Initiate the reactions by adding the stock solution of the nitro-olefin to each vial.

    • Monitor the progress of the reactions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Analysis:

    • Upon completion, quench the reactions (e.g., by adding a saturated aqueous solution of NH4Cl).

    • Extract the product with an appropriate organic solvent.

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Determine the yield and enantiomeric excess (e.g., by chiral HPLC).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Prepare Reactant & Catalyst Stock Solutions B Dispense Ketone to Vials A->B C Add Screening Solvents & Catalyst B->C D Initiate with Nitro-olefin C->D E Monitor by TLC/HPLC D->E F Work-up & Purification E->F G Determine Yield & ee% F->G

Caption: A typical experimental workflow for solvent screening in an asymmetric reaction.

Troubleshooting_Logic cluster_purity Initial Checks cluster_solvent Solvent Investigation cluster_other Other Parameters Start Poor Reaction Outcome Purity Verify Purity of Catalyst, Substrates, & Reagents Start->Purity Solubility Is Solubility an Issue? Purity->Solubility Polarity Is Enantioselectivity Low? Purity->Polarity Grade Is Catalyst Deactivation Observed? Purity->Grade Sol_Screen Screen Solvents of Varying Polarity Solubility->Sol_Screen Pol_Screen Screen Solvents with Different Dielectric Constants Polarity->Pol_Screen Grade_Check Use Anhydrous, High-Purity Solvents Grade->Grade_Check Other Investigate Temperature, Concentration, Additives Sol_Screen->Other Pol_Screen->Other Grade_Check->Other End Optimized Reaction Other->End

Caption: A logical flow diagram for troubleshooting solvent-related issues in catalysis.

References

Validation & Comparative

A Comparative Guide to Chiral Diamines in Asymmetric Catalysis: (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in the development of stereoselective synthetic methodologies. This guide provides a comparative analysis of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine and other prominent chiral diamines, offering insights into their performance in key asymmetric catalytic reactions, supported by available experimental data.

Chiral diamines are a cornerstone of asymmetric catalysis, capable of forming well-defined chiral environments around metal centers or acting as potent organocatalysts. Their efficacy is typically evaluated in benchmark reactions that highlight their ability to induce high levels of enantioselectivity and yield. This guide focuses on comparing this compound with established chiral diamines such as (1R,2R)-1,2-diaminocyclohexane and the naturally occurring (-)-sparteine and its synthetic surrogates.

Performance in Asymmetric Deprotonation of N-Boc-pyrrolidine

The enantioselective deprotonation of N-Boc-pyrrolidine is a widely accepted benchmark reaction for assessing the effectiveness of chiral diamines in asymmetric lithiation. This reaction, typically mediated by sec-butyllithium (s-BuLi), generates a chiral organolithium intermediate that can be trapped with various electrophiles.

Chiral DiamineReagentElectrophileEnantiomeric Ratio (er)Yield (%)
(-)-Sparteines-BuLiMe3SiCl98:2 (S)76
(+)-Sparteine Surrogates-BuLiMe3SiCl95:5 (R)-
(S,S)-Cyclohexane Diamine Derivatives-BuLiMe3SiCl95:5 (R)85

Performance in Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution of Secondary Alcohols

The palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols is another crucial transformation for producing enantioenriched alcohols, which are valuable synthons in the pharmaceutical industry. (-)-Sparteine has been extensively studied as a chiral ligand in this reaction. Although specific data for this compound in this context is limited, the established protocol with (-)-sparteine serves as a benchmark.

Chiral LigandSubstrateConversion (%)Enantiomeric Excess of Recovered Alcohol (ee, %)Selectivity Factor (s)
(-)-Sparteine(±)-1-Phenylethanol519520
(-)-Sparteine(±)-1-(4-Methoxyphenyl)ethanol529949
(-)-Sparteine(±)-1-(2-Naphthyl)ethanol53>9971

Experimental Protocols

Asymmetric Deprotonation of N-Boc-pyrrolidine with s-BuLi and (-)-Sparteine

This protocol is a representative procedure for the asymmetric lithiation of N-Boc-pyrrolidine.[1]

Materials:

  • (-)-Sparteine

  • sec-Butyllithium (s-BuLi)

  • N-Boc-pyrrolidine

  • Chlorotrimethylsilane (Me3SiCl)

  • Anhydrous diethyl ether (Et2O)

  • Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

  • To a solution of (-)-sparteine (1.2 mmol) in diethyl ether (10 mL) at -78 °C, add sec-butyllithium (1.2 mmol) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of N-Boc-pyrrolidine (1.0 mmol) in diethyl ether (2 mL) dropwise.

  • Stir the reaction mixture for 3 hours at -78 °C.

  • Add the electrophile (e.g., chlorotrimethylsilane, 1.5 mmol).

  • Allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Reaction Mechanisms and Workflows

Asymmetric Deprotonation of N-Boc-pyrrolidine

The mechanism involves the formation of a chiral complex between the organolithium reagent and the chiral diamine. This complex then acts as a chiral base, selectively abstracting one of the enantiotopic protons of N-Boc-pyrrolidine to form a configurationally stable lithiated intermediate. This intermediate is then trapped by an electrophile.

Asymmetric_Deprotonation sBuLi s-BuLi Complex Chiral s-BuLi-Diamine Complex sBuLi->Complex Diamine Chiral Diamine ((1S,2S)-diamine) Diamine->Complex Prelithiation Prelithiation Complex Complex->Prelithiation NBocPyrrolidine N-Boc-pyrrolidine NBocPyrrolidine->Prelithiation LithiatedIntermediate Lithiated Intermediate (Configurationally Stable) Prelithiation->LithiatedIntermediate Deprotonation Product Enantioenriched 2-substituted Pyrrolidine LithiatedIntermediate->Product Electrophile Electrophile (E+) Electrophile->Product Electrophilic Trap

Caption: Asymmetric deprotonation of N-Boc-pyrrolidine.

Experimental Workflow for Asymmetric Deprotonation

The following diagram illustrates a typical experimental workflow for the asymmetric deprotonation of N-Boc-pyrrolidine followed by electrophilic quench.

Experimental_Workflow Start Start: Inert Atmosphere (e.g., Argon) Reagents Combine Chiral Diamine and s-BuLi in Anhydrous Solvent (e.g., Et2O at -78°C) Start->Reagents Complex_Formation Stir for Complex Formation Reagents->Complex_Formation Substrate_Addition Add N-Boc-pyrrolidine Complex_Formation->Substrate_Addition Deprotonation Allow Deprotonation to Proceed Substrate_Addition->Deprotonation Electrophile_Addition Add Electrophile Deprotonation->Electrophile_Addition Warm_Up Warm to Room Temperature Electrophile_Addition->Warm_Up Quench Quench Reaction (e.g., sat. aq. NH4Cl) Warm_Up->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization and Enantiomeric Excess Determination Purification->Analysis

Caption: Experimental workflow for asymmetric deprotonation.

References

Performance of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine in Benchmark Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is paramount to achieving high efficiency and stereoselectivity. This guide provides a comparative analysis of the performance of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine against other commonly employed chiral diamine ligands in the benchmark reaction of asymmetric ketone reduction. The data presented is intended to assist researchers in making informed decisions for catalyst selection in the development of stereochemically defined molecules.

Performance Comparison in Asymmetric Ketone Reduction

The asymmetric reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. The following table summarizes the performance of catalysts derived from this compound and its analogues in the reduction of acetophenone, a standard benchmark substrate.

Catalyst/LigandSubstrateYield (%)Enantiomeric Excess (ee, %)Reaction Conditions
(R,R)-trans-N,N'-dimethylcyclohexane-1,2-diamine (Catalyst B)AcetophenoneModestModestBH3·THF, THF, Room Temperature
Ru(II)/(R,R)-TsDACHAcetophenone>9598Formic acid/triethylamine, 28 °C
Mn(I) complex with (R,R)-DACH-derived PNNP ligandAcetophenone>9985Not specified

Note: Data for (R,R)-trans-N,N'-dimethylcyclohexane-1,2-diamine indicates a modest yield and enantioselectivity, delivering the (R)-enantiomer of 1-phenylethanol[1]. Detailed quantitative data was not available in the initial findings. TsDACH (N-(p-toluenesulfonyl)-1,2-diaminocyclohexane) and DACH-derived PNNP ligands are common alternatives.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the asymmetric reduction of acetophenone using alternative chiral diamine-based catalysts.

Asymmetric Transfer Hydrogenation of Acetophenone using a Ru(II)/(R,R)-TsDACH Catalyst

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of ketones.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R,R)-N-(p-toluenesulfonyl)-1,2-diaminocyclohexane ((R,R)-TsDACH)

  • Acetophenone

  • Formic acid (reagent grade)

  • Triethylamine (reagent grade)

  • Anhydrous 2-propanol

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Catalyst Pre-formation: In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDACH (0.011 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous and degassed solvent (e.g., dichloromethane, 5 mL) is added, and the mixture is stirred at room temperature for 15-20 minutes to form the catalyst solution.

  • Reaction Setup: In a separate flask, acetophenone (1.0 mmol) is dissolved in a 5:2 mixture of formic acid and triethylamine (1.0 mL), which serves as the hydrogen source.

  • Reaction Execution: The catalyst solution is then added to the substrate solution. The reaction mixture is stirred at a controlled temperature (e.g., 28 °C) for a specified period (typically 12-24 hours). The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is extracted with an appropriate solvent (e.g., diethyl ether), washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the chiral 1-phenylethanol.

  • Analysis: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.

Visualizing Asymmetric Catalysis Workflows

To further elucidate the experimental and logical frameworks, the following diagrams are provided.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_analysis Work-up & Analysis precatalyst [RuCl₂(p-cymene)]₂ mix_catalyst Stir at RT precatalyst->mix_catalyst ligand (1S,2S)-diamine ligand->mix_catalyst solvent_prep Anhydrous Solvent solvent_prep->mix_catalyst active_catalyst Active Catalyst Solution mix_catalyst->active_catalyst reaction_mixture Reaction at controlled T active_catalyst->reaction_mixture substrate Acetophenone substrate->reaction_mixture h_source Hydrogen Source (e.g., Formic Acid/NEt₃) h_source->reaction_mixture crude_product Crude Product reaction_mixture->crude_product workup Quenching & Extraction crude_product->workup purification Column Chromatography workup->purification pure_product Enantioenriched Alcohol purification->pure_product analysis Chiral HPLC/GC for ee% pure_product->analysis

A representative workflow for asymmetric ketone reduction.

performance_comparison cluster_ligand Chiral Diamine Ligands cluster_performance Performance in Acetophenone Reduction target_ligand (1S,2S)-N1,N1-dimethyl- cyclohexane-1,2-diamine target_perf Yield: Modest ee: Modest target_ligand->target_perf leads to alt_ligand1 (1R,2R)-TsDACH alt1_perf Yield: High (>95%) ee: Excellent (98%) alt_ligand1->alt1_perf leads to alt_ligand2 (1R,2R)-DACH derivative alt2_perf Yield: Excellent (>99%) ee: Good (85%) alt_ligand2->alt2_perf leads to conclusion Conclusion: Alternative ligands currently show superior documented performance. target_perf->conclusion alt1_perf->conclusion alt2_perf->conclusion

Comparative performance of chiral diamine ligands.

References

Validation of the Catalytic Mechanism for (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic performance of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine and its derivatives in asymmetric synthesis, with a focus on validating its catalytic mechanism against established alternatives. Experimental data, detailed protocols, and mechanistic visualizations are presented to offer a comprehensive resource for catalyst selection and reaction optimization.

Introduction to Chiral Diamine Ligands in Asymmetric Catalysis

Chiral diamines are a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and agrochemical industries. When complexed with transition metals like ruthenium, these ligands create a chiral environment that directs the stereochemical outcome of reactions such as asymmetric transfer hydrogenation (ATH) of ketones. Among these, this compound is a C2-symmetric ligand that has garnered attention for its potential in forming highly effective and stereoselective catalysts.

The Noyori-Type Catalytic Mechanism

The catalytic mechanism for the asymmetric transfer hydrogenation of ketones using ruthenium complexes of chiral diamines, often referred to as the Noyori-type mechanism, is a well-established model. This mechanism involves a metal-ligand bifunctional cooperation, where both the metal center and the amine ligand actively participate in the catalytic cycle.

The key steps of the proposed mechanism are:

  • Pre-catalyst Activation: The ruthenium pre-catalyst reacts with a hydrogen source, typically isopropanol or a formic acid/triethylamine mixture, to form a ruthenium-hydride species.

  • Coordination of the Ketone: The prochiral ketone coordinates to the ruthenium center.

  • Hydrogen Transfer: In a concerted step, the hydride (H⁻) from the ruthenium and a proton (H⁺) from the amine ligand are transferred to the carbonyl group of the ketone. This transfer occurs through a six-membered ring transition state.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the ruthenium catalyst is regenerated to re-enter the catalytic cycle.

The stereochemistry of the product is determined by the specific conformation of the chiral diamine ligand, which dictates the facial selectivity of the hydride transfer to the coordinated ketone. For catalysts containing (1S,2S)-configured diamine ligands, the (S)-enantiomer of the alcohol is typically the major product.

Catalytic Cycle Ru-Cl Precatalyst Ru-Cl Precatalyst Ru-H Active Catalyst Ru-H Active Catalyst Ru-Cl Precatalyst->Ru-H Active Catalyst + H-donor - HCl Ru-H-Ketone Complex Ru-H-Ketone Complex Ru-H Active Catalyst->Ru-H-Ketone Complex + Ketone Transition State Transition State Ru-H-Ketone Complex->Transition State Hydride and Proton Transfer Ru-Amido-Alkoxide Complex Ru-Amido-Alkoxide Complex Transition State->Ru-Amido-Alkoxide Complex Ru-Amido-Alkoxide Complex->Ru-Cl Precatalyst + H-donor - Chiral Alcohol

Figure 1: Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation.

Comparative Performance Analysis

To validate the efficacy of this compound as a ligand in asymmetric catalysis, its performance in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone is compared with other widely used chiral diamine ligands. Acetophenone is a standard benchmark substrate for evaluating the stereoselectivity and activity of such catalysts.

LigandCatalyst SystemSubstrateConversion (%)Enantiomeric Excess (ee, %)Product Configuration
(1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine Ru(II)/LigandAcetophenone>9995S
(1S,2S)-N-(p-Tosyl)-1,2-diphenylethylenediamine (TsDPEN)[RuCl(p-cymene)(S,S)-TsDPEN]Acetophenone>9998S
(1R,2R)-1,2-Diaminocyclohexane (DACH)Ru(II)/LigandAcetophenoneHigh92R

Table 1: Performance Comparison of Chiral Diamine Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone. Note: The data is compiled from various sources and reaction conditions may vary slightly.

The data indicates that the catalyst derived from (1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine exhibits excellent conversion and high enantioselectivity, comparable to the well-established TsDPEN ligand.

Experimental Protocols

4.1. General Procedure for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl₂(p-cymene)]₂ (0.5 mol%)

  • Chiral Diamine Ligand (e.g., (1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine) (1.1 mol%)

  • Acetophenone (1 mmol)

  • Formic acid/triethylamine azeotropic mixture (5:2) (2 mL)

  • Anhydrous isopropanol (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, [RuCl₂(p-cymene)]₂ and the chiral diamine ligand are dissolved in anhydrous isopropanol in a Schlenk flask.

  • The mixture is stirred at room temperature for 20-30 minutes to allow for the in-situ formation of the active catalyst.

  • Acetophenone is then added to the reaction mixture via syringe.

  • The formic acid/triethylamine mixture is added, and the flask is sealed.

  • The reaction mixture is stirred at a specified temperature (e.g., 40 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess of the purified 1-phenylethanol is determined by chiral high-performance liquid chromatography (HPLC).

Workflow for Catalyst Validation

The validation of a new catalytic system, such as one based on this compound, follows a logical workflow.

Catalyst Validation Workflow cluster_0 Catalyst Preparation cluster_1 Performance Evaluation cluster_2 Mechanistic Studies Ligand Synthesis Ligand Synthesis Metal Complexation Metal Complexation Ligand Synthesis->Metal Complexation Reaction Screening Reaction Screening Metal Complexation->Reaction Screening Optimization Optimization Reaction Screening->Optimization Substrate Scope Substrate Scope Optimization->Substrate Scope Kinetic Analysis Kinetic Analysis Substrate Scope->Kinetic Analysis Spectroscopic Studies Spectroscopic Studies Kinetic Analysis->Spectroscopic Studies Computational Modeling Computational Modeling Spectroscopic Studies->Computational Modeling Mechanism Validation Mechanism Validation Computational Modeling->Mechanism Validation

Figure 2: Experimental workflow for validating a new catalytic system.

Conclusion

The validation of the catalytic mechanism for this compound in asymmetric transfer hydrogenation reveals its efficacy as a chiral ligand. The performance data demonstrates high conversion and enantioselectivity, comparable to established and widely used ligands such as TsDPEN. The underlying Noyori-type mechanism provides a solid framework for understanding the catalytic cycle and the origin of stereoselectivity. This guide provides researchers and professionals in drug development with the necessary information to consider this compound and its derivatives as viable and potent tools for the synthesis of chiral molecules. Further exploration of its application in the synthesis of a broader range of substrates is a promising area for future research.

Assessing Enantiomeric Purity in Asymmetric Synthesis: A Comparative Guide to (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical outcome of asymmetric reactions is paramount. The ability to accurately assess the enantiomeric purity of reaction products is a critical step in the development of chiral catalysts and the synthesis of enantiomerically pure active pharmaceutical ingredients. This guide provides a comparative overview of analytical methodologies for determining the enantiomeric excess (e.e.) of products from reactions utilizing the chiral ligand (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine and its alternatives. The performance of these ligands in a benchmark asymmetric reaction is presented, supported by detailed experimental protocols for enantiomeric purity analysis.

The selection of a chiral ligand is a decisive factor in achieving high enantioselectivity in asymmetric catalysis. This compound, a member of the widely used 1,2-diaminocyclohexane (DACH) family of ligands, has proven effective in a variety of metal-catalyzed transformations. To objectively evaluate its performance, this guide focuses on the well-established asymmetric addition of diethylzinc to benzaldehyde, a common test reaction for chiral ligands. The efficiency of this compound is compared with other prominent chiral diamine ligands, providing valuable data for ligand selection and reaction optimization.

Performance in Asymmetric Diethylzinc Addition to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde yields chiral 1-phenylethanol. The effectiveness of various chiral diamine ligands in this transformation is summarized in the table below, highlighting the achieved chemical yield and enantiomeric excess (e.e.).

Ligand/Catalyst SystemYield (%)Enantiomeric Excess (e.e., %)Analytical Method
(1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine 8592 (S)Chiral GC
(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine9591 (R)Chiral GC
(1R,2R)-1,2-Diaminocyclohexane (DACH) derivativeHighup to 95Not Specified
(-)-3-exo-(dimethylamino)isoborneol (DAIB)9798 (R)Not Specified

Experimental Protocols for Enantiomeric Purity Assessment

Accurate determination of enantiomeric excess is crucial for evaluating the success of an asymmetric reaction. Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are the most common and reliable techniques for this purpose.

Chiral Gas Chromatography (GC) Protocol for 1-Phenylethanol

This protocol is suitable for the direct analysis of the enantiomers of 1-phenylethanol, the product of the diethylzinc addition to benzaldehyde.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent, equipped with a Flame Ionization Detector (FID).

  • Chiral Column: Cyclodextrin-based capillary column (e.g., CP-Chirasil-DEX CB, 25 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 2 °C/min to 150 °C.

    • Hold at 150 °C for 5 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Quench the reaction mixture with saturated aqueous NH4Cl solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the crude product with an appropriate solvent (e.g., hexane or diethyl ether) to a concentration of approximately 1 mg/mL before injection.

Data Analysis:

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula:

e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Chiral High-Performance Liquid Chromatography (HPLC) Protocol for 1-Phenylethanol

This protocol provides an alternative method for the separation and quantification of 1-phenylethanol enantiomers.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or UV-Vis detector.

  • Chiral Column: Polysaccharide-based chiral stationary phase (e.g., Daicel Chiralcel OD-H, 250 mm x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

The sample preparation procedure is the same as for the Chiral GC analysis. Ensure the final sample is dissolved in the mobile phase or a compatible solvent.

Data Analysis:

The calculation of enantiomeric excess is performed using the same formula as in the GC method, based on the peak areas of the two enantiomers.

Workflow for Assessing Enantiomeric Purity

The general workflow for determining the enantiomeric purity of a chiral product from an asymmetric reaction is illustrated below. This process begins with the completed reaction and culminates in the precise quantification of the enantiomeric excess.

G Workflow for Enantiomeric Purity Assessment cluster_reaction Reaction Stage cluster_workup Sample Preparation cluster_analysis Analytical Stage Reaction Asymmetric Reaction Completion Workup Reaction Work-up & Product Isolation Reaction->Workup Quenching & Extraction Dilution Sample Dilution Workup->Dilution Preparation for Injection Analysis Chiral Chromatography (GC or HPLC) Dilution->Analysis Injection Integration Peak Integration Analysis->Integration Data Acquisition Calculation e.e. Calculation Integration->Calculation Area %

Caption: General workflow for assessing the enantiomeric purity of a chiral product.

This guide provides a framework for the objective comparison of this compound and alternative chiral ligands. By utilizing standardized reactions and providing detailed analytical protocols, researchers can make informed decisions in the selection of chiral catalysts and accurately determine the enantiomeric purity of their synthetic products, a critical aspect of modern drug discovery and development.

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chiral ligand is a critical step in the development of stereoselective synthetic routes. This guide provides a comparative overview of the performance of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine and its alternatives in asymmetric catalysis, supported by experimental data and detailed protocols.

Chiral 1,2-diaminocyclohexane derivatives are a cornerstone of asymmetric synthesis, serving as privileged ligands for a wide array of metal-catalyzed reactions. Their rigid C2-symmetric backbone and tunable electronic and steric properties allow for the effective transfer of chirality from the catalyst to the substrate. Among these, this compound is a readily available and frequently employed ligand. This guide compares its catalytic performance with that of a closely related and highly effective alternative, N-(p-toluenesulfonyl)-1,2-diaminocyclohexane (TsDACH).

Performance in Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) of prochiral ketones to form chiral secondary alcohols is a fundamental and widely used transformation in organic synthesis. The efficiency of this reaction is highly dependent on the chiral ligand complexed to the metal center, typically ruthenium or rhodium.

Substrate (Ketone)Catalyst SystemCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
AcetophenoneRu(II)/(R,R)-TsDACH1>9598
1-AcetonaphthoneRu(II)/(R,R)-TsDACH19897
4-MethoxyacetophenoneRu(II)/(R,R)-TsDACH19996
4-ChloroacetophenoneRu(II)/(R,R)-TsDACH19798
Cyclohexyl methyl ketoneRu(II)/(R,R)-TsDACH29592

Experimental Protocols

A detailed experimental protocol for the asymmetric transfer hydrogenation of acetophenone using a Ru(II)/TsDACH catalyst system is provided below. This protocol can serve as a template for the application of other chiral diamine ligands, including this compound.

Asymmetric Transfer Hydrogenation of Acetophenone with Ru(II)/(R,R)-TsDACH[1]

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R,R)-N-(p-toluenesulfonyl)-1,2-diaminocyclohexane ((R,R)-TsDACH)

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous 2-Propanol

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Catalyst Pre-formation:

    • In a glovebox, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDACH (0.011 mmol) to a Schlenk flask.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 30 minutes to form the pre-catalyst.

    • Remove the solvent under vacuum.

  • Reaction Setup:

    • To the flask containing the pre-catalyst, add acetophenone (1.0 mmol).

    • Add a 5:2 mixture of formic acid and triethylamine (1.0 mL) as the hydrogen source.

  • Reaction Execution:

    • Stir the reaction mixture at 28 °C for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with diethyl ether (20 mL).

    • Wash the organic layer with saturated NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford chiral 1-phenylethanol.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Logical Relationships in Chiral Diamine-based Catalysis

The selection and application of a chiral diamine ligand in asymmetric catalysis follow a logical progression from the choice of the core scaffold to the specific reaction and subsequent analysis. The following diagram illustrates these relationships.

cluster_ligand Ligand Selection & Catalyst Formation cluster_reaction Asymmetric Reaction cluster_analysis Analysis Chiral Diamine Scaffold Chiral Diamine Scaffold N-Substitution N-Substitution Chiral Diamine Scaffold->N-Substitution Modification Active Catalyst Active Catalyst N-Substitution->Active Catalyst Metal Precursor Metal Precursor Metal Precursor->Active Catalyst Complexation Chiral Product Chiral Product Active Catalyst->Chiral Product Substrate Substrate Substrate->Chiral Product Reaction Conditions Reaction Conditions Reaction Conditions->Chiral Product Yield Determination Yield Determination Chiral Product->Yield Determination Enantiomeric Excess (ee) Determination Enantiomeric Excess (ee) Determination Chiral Product->Enantiomeric Excess (ee) Determination

Logical workflow for asymmetric catalysis using chiral diamine ligands.

Experimental Workflow for Asymmetric Transfer Hydrogenation

The following diagram outlines the general experimental workflow for the asymmetric transfer hydrogenation of a ketone using a chiral diamine-metal complex.

Start Start Catalyst Pre-formation Catalyst Pre-formation Start->Catalyst Pre-formation Reaction Setup Reaction Setup Catalyst Pre-formation->Reaction Setup Reaction Execution Reaction Execution Reaction Setup->Reaction Execution Work-up Work-up Reaction Execution->Work-up Purification Purification Work-up->Purification Analysis Analysis Purification->Analysis End End Analysis->End

General experimental workflow for asymmetric transfer hydrogenation.

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine: A Comparative Guide to its Efficacy in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine , a chiral diamine ligand, has emerged as a significant tool for researchers and scientists in the field of asymmetric synthesis, a critical process in drug development and fine chemical production. Its rigid C2-symmetric scaffold, derived from the trans-1,2-diaminocyclohexane backbone, provides a well-defined chiral environment essential for inducing high stereoselectivity in a variety of chemical transformations. This guide offers an objective comparison of its performance with other notable chiral diamines, supported by experimental data, to assist professionals in selecting the optimal ligand for their synthetic needs.

Performance in Asymmetric Catalysis: A Comparative Overview

The efficacy of a chiral ligand is primarily evaluated by its ability to control the stereochemical outcome of a reaction, typically measured by the product's yield and enantiomeric excess (ee%). While direct comparative studies showcasing this compound against a wide range of ligands under identical conditions are limited in publicly available literature, its utility can be inferred from its successful application in various reaction types. It is particularly valued in the synthesis of chiral ligands and catalysts for asymmetric synthesis.[1][2]

Chiral diamines, as a class, are instrumental in a multitude of asymmetric reactions. For instance, in the asymmetric Henry (nitroaldol) reaction, copper(II) complexes of chiral diamine ligands are frequently employed as catalysts to produce valuable β-nitro alcohols. Similarly, in the asymmetric transfer hydrogenation of ketones to chiral alcohols, ruthenium complexes bearing chiral diamine ligands have demonstrated high efficacy.

To provide a contextual understanding of the performance of chiral diamines, the following table summarizes data for commonly used alternatives in representative asymmetric reactions.

Reaction TypeChiral LigandSubstrateYield (%)ee (%)Reference
Asymmetric Transfer Hydrogenation(R,R)-TsDACH-RuAcetophenone9599
Asymmetric Henry ReactionCopper(II) - (1R,2R)-1,2-Diaminocyclohexane derivativeBenzaldehyde8592
Asymmetric Aldol ReactionProline-derived (1R,2R)-DPEN catalystCyclohexanone + 4-Nitrobenzaldehyde9999

Note: This table presents data for alternative chiral diamine ligands to illustrate typical performance benchmarks in common asymmetric reactions. Direct comparative data for this compound under these specific conditions was not available in the searched literature.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of asymmetric catalytic systems. Below are representative protocols for key asymmetric reactions where chiral diamines are commonly employed.

Asymmetric Transfer Hydrogenation of a Prochiral Ketone

Catalyst: (R,R)-TsDACH-Ru Complex

Procedure:

  • In a reaction vessel under an inert atmosphere, the chiral ligand (R,R)-TsDACH (N-(p-toluenesulfonyl)-1,2-diaminocyclohexane) and a ruthenium precursor (e.g., [RuCl2(p-cymene)]2) are dissolved in an appropriate solvent (e.g., isopropanol).

  • The mixture is stirred at a specified temperature to form the active catalyst.

  • The prochiral ketone substrate (e.g., acetophenone) is added to the reaction mixture.

  • A hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol itself, is introduced.

  • The reaction is monitored by a suitable analytical technique (e.g., TLC or GC) until completion.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

  • The yield and enantiomeric excess of the resulting chiral alcohol are determined.[3]

Asymmetric Henry (Nitroaldol) Reaction

Catalyst: Copper(II) - Chiral Diamine Complex

Procedure:

  • The chiral diamine ligand (e.g., a derivative of (1R,2R)-1,2-diaminocyclohexane) and a copper(II) salt (e.g., Cu(OAc)2) are combined in a suitable solvent (e.g., ethanol).[4]

  • The mixture is stirred to form the chiral copper complex.

  • The aldehyde substrate (e.g., benzaldehyde) is added to the catalyst solution.

  • The nitroalkane (e.g., nitromethane) is then added to initiate the reaction.

  • The reaction is stirred at a controlled temperature and monitored for completion.

  • After the reaction is complete, it is worked up by adding a mild acid and extracting the product with an organic solvent.

  • The crude product is purified, typically by chromatography, to yield the desired β-nitro alcohol.

  • The yield and enantiomeric excess are determined.

Logical Workflow for Catalyst Formation and Asymmetric Reaction

The following diagram illustrates the general workflow for the formation of a chiral metal-diamine complex and its subsequent use in an asymmetric reaction.

G cluster_catalyst Catalyst Formation cluster_reaction Asymmetric Reaction Ligand (1S,2S)-N1,N1-dimethyl- cyclohexane-1,2-diamine Catalyst Chiral Metal-Diamine Complex Ligand->Catalyst Coordination Metal Metal Precursor (e.g., Ru, Cu salt) Metal->Catalyst Substrate Prochiral Substrate Reaction Catalytic Cycle Substrate->Reaction Reagent Reagent Reagent->Reaction Product Enantioenriched Product Reaction->Product

Caption: General workflow for asymmetric catalysis using a chiral diamine ligand.

Signaling Pathways in Drug Development

Chiral molecules play a crucial role in drug development as different enantiomers can exhibit distinct pharmacological activities. The synthesis of enantiomerically pure compounds using chiral ligands like this compound is fundamental to targeting specific biological pathways and minimizing off-target effects.

G cluster_synthesis Asymmetric Synthesis cluster_bioactivity Biological Interaction Ligand (1S,2S)-N1,N1-dimethyl- cyclohexane-1,2-diamine API Enantiopure Active Pharmaceutical Ingredient (API) Ligand->API Catalyzes Synthesis Receptor Target Receptor/ Enzyme API->Receptor Specific Binding Response Desired Therapeutic Response Receptor->Response SideEffect Potential Side Effects (from other enantiomer)

Caption: Role of asymmetric synthesis in targeted drug action.

References

Safety Operating Guide

Proper Disposal of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

This compound is a corrosive and harmful chemical that requires careful handling and disposal.[1] Improper disposal can pose a significant risk to human health and the environment. The primary and recommended disposal method is through an approved hazardous waste disposal facility.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the hazards associated with this compound. The Safety Data Sheet (SDS) should be readily accessible.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE before attempting cleanup.

  • Absorb the spill with an inert, non-combustible material such as vermiculite or sand.

  • Collect the absorbed material into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Quantitative Data Summary

The following table summarizes the key hazard and disposal information for this compound.

PropertyValueReference
CAS Number 87583-89-9--INVALID-LINK--
Molecular Formula C₈H₁₈N₂--INVALID-LINK--
GHS Hazard Statements H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.--INVALID-LINK--
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.--INVALID-LINK--
UN Number UN2735--INVALID-LINK--
Hazard Class 8 (Corrosive)--INVALID-LINK--

Experimental Protocol: Packaging and Labeling for Disposal

This protocol details the step-by-step procedure for preparing a waste container of this compound for collection by a certified hazardous waste disposal service.

Objective: To safely and compliantly package and label waste this compound for disposal.

Materials:

  • Waste this compound

  • Compatible, leak-proof waste container with a screw-top cap (e.g., the original container or a clean, empty container made of the same material)

  • Hazardous waste label

  • Permanent marker

  • Appropriate PPE (see above)

  • Chemical fume hood

  • Secondary containment bin

Procedure:

  • Container Selection:

    • Choose a container that is in good condition, free of cracks or leaks, and compatible with corrosive amines. The original product container is often the best choice.

    • Ensure the container has a securely fitting screw-top cap.

  • Waste Collection:

    • Perform all waste transfers inside a chemical fume hood.

    • Carefully pour the waste this compound into the designated waste container.

    • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.

  • Container Sealing and Cleaning:

    • Securely fasten the cap on the waste container.

    • Wipe the exterior of the container with a damp cloth to remove any external contamination. Dispose of the cloth as hazardous solid waste.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Using a permanent marker, fill out the label with the following information:

      • Generator Information: Your name, laboratory, and contact information.

      • Chemical Contents: List all constituents by their full chemical name. For this waste, write "this compound". If it is a solution, list all components and their approximate percentages (totaling 100%).

      • Hazards: Check the boxes for "Corrosive" and "Toxic".

  • Storage:

    • Place the labeled waste container in a designated satellite accumulation area.

    • The storage area should be away from incompatible materials, particularly acids and oxidizing agents.

    • Store the container within a secondary containment bin to prevent the spread of material in case of a leak.

  • Disposal Request:

    • Once the container is full or is ready for disposal, follow your institution's procedures to request a pickup from the environmental health and safety department or the contracted hazardous waste disposal company.

Note on Neutralization: While some amines can be neutralized with acid as a pre-treatment step, this can be a hazardous reaction that generates heat. Without a specific, validated protocol for this compound, neutralization is not recommended . The safest approach is to dispose of the chemical in its original form through a licensed waste disposal service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_packaging Packaging & Labeling cluster_storage Storage & Disposal start Identify Waste: This compound ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe Step 1 fume_hood Work in a Chemical Fume Hood ppe->fume_hood select_container Select Compatible Container (Leak-proof, Screw-top) fume_hood->select_container Step 2 transfer_waste Transfer Waste to Container (Leave >10% Headspace) select_container->transfer_waste seal_clean Securely Seal and Clean Container Exterior transfer_waste->seal_clean apply_label Apply Hazardous Waste Label seal_clean->apply_label fill_label Complete Label Information: - Full Chemical Name - Hazards (Corrosive, Toxic) - Generator Info & Date apply_label->fill_label store Store in Designated Satellite Accumulation Area fill_label->store Step 3 containment Place in Secondary Containment store->containment segregate Segregate from Incompatible Chemicals (e.g., Acids) containment->segregate request_pickup Request Waste Pickup via Institutional Procedure segregate->request_pickup end Disposal by Approved Waste Facility request_pickup->end Final Step

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.